GW 441756
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127130 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504433-24-3 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
GW 441756: A Technical Guide to its Mechanism of Action as a TrkA Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of TrkA signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency and selectivity, its effects on downstream signaling pathways, and detailed protocols for key in vitro assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of its biological activity.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the TrkA receptor tyrosine kinase.[1][2] Upon binding of its ligand, NGF, TrkA dimerizes and autophosphorylates specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events crucial for neuronal survival, differentiation, and neurite outgrowth. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates, thereby blocking the initiation of these downstream signals.
Quantitative Inhibitory Profile
This compound is distinguished by its high potency and selectivity for TrkA. The available data on its inhibitory activity against various kinases are summarized below.
| Target Kinase | IC50 (nM) | Selectivity vs. TrkA | Reference |
| TrkA | 2 | - | [1][2] |
| c-Raf1 | >200 (very little activity) | >100-fold | [1] |
| CDK2 | >200 (very little activity) | >100-fold | [1] |
| TrkB | Data not publicly available | Data not publicly available | |
| TrkC | Data not publicly available | Data not publicly available |
Impact on Downstream Signaling Pathways
The inhibition of TrkA by this compound leads to the suppression of major downstream signaling cascades that are critical for mediating the biological effects of NGF. The two primary pathways affected are the Ras/MAPK/ERK pathway and the PI3K/Akt pathway.
Inhibition of the Ras/MAPK/ERK Pathway
The Ras/MAPK/ERK pathway is centrally involved in neuronal differentiation and neurite outgrowth. This compound-mediated inhibition of TrkA prevents the recruitment and activation of adaptor proteins such as Shc and Grb2, which in turn blocks the activation of Ras, Raf, MEK, and ultimately ERK.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. By blocking TrkA activation, this compound prevents the activation of PI3K and the subsequent phosphorylation and activation of Akt. This can lead to an increase in pro-apoptotic signals.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro TrkA Kinase Assay
This assay quantifies the inhibitory effect of this compound on TrkA kinase activity.
Objective: To determine the IC50 value of this compound for TrkA.
Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of TrkA enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Neurite Outgrowth Inhibition Assay
This cell-based assay assesses the ability of this compound to block NGF-induced neurite outgrowth in a neuronal cell line.
Objective: To determine the functional consequence of TrkA inhibition by this compound on neuronal differentiation.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated 96-well plates
-
Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like β-III tubulin antibody)
Procedure:
-
Seed PC12 cells onto collagen-coated 96-well plates at a low density.
-
Allow cells to attach for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a final concentration of 50-100 ng/mL NGF.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and stain the cells for a neuronal marker.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and the percentage of cells with neurites using image analysis software.
Apoptosis Induction Assay
This assay measures the pro-apoptotic effect of this compound in cells that are dependent on TrkA signaling for survival.
Objective: To evaluate the induction of apoptosis following TrkA inhibition by this compound.
Materials:
-
A TrkA-dependent cell line
-
Cell culture medium
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a powerful and selective pharmacological tool for the study of TrkA signaling. Its potent inhibition of the TrkA kinase allows for the precise dissection of the roles of NGF-TrkA signaling in a variety of biological processes, from neuronal development and survival to the pathology of diseases such as cancer and pain. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective utilization of this compound in research and drug development. Further characterization of its kinome-wide selectivity will continue to refine its application as a specific inhibitor of the TrkA signaling pathway.
References
GW441756: A Deep Dive into the Selective TrkA Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This document provides a comprehensive technical overview of GW441756, including its mechanism of action, physicochemical properties, and selectivity profile. Detailed, illustrative protocols for key in vitro and in vivo assays are provided to facilitate its application in research and drug development. Furthermore, this guide visualizes the intricate TrkA signaling pathway and experimental workflows using DOT language diagrams, offering a clear and structured understanding of the inhibitor's biological context and experimental application.
Introduction
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a pivotal role in the development, survival, and function of neurons in both the peripheral and central nervous systems.[1] The binding of its cognate ligand, Nerve Growth Factor (NGF), induces TrkA dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal growth, differentiation, and synaptic plasticity.[1][2] Dysregulation of the NGF/TrkA signaling pathway has been implicated in a variety of pathological conditions, including chronic pain, inflammation, and certain types of cancer.[3]
GW441756 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of TrkA signaling.[4][5] Its high potency and selectivity for TrkA allow for the precise dissection of TrkA-mediated effects from those of other related kinases, such as TrkB and TrkC.[1][4] This technical guide aims to provide researchers and drug development professionals with a detailed resource on GW441756, summarizing its key characteristics and providing practical guidance for its use in experimental settings.
Physicochemical Properties and Data Presentation
GW441756 is a synthetic, cell-permeable compound with the following chemical properties.[3]
| Property | Value |
| IUPAC Name | (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
| Molecular Formula | C₁₇H₁₃N₃O |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 504433-23-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Selectivity Profile
GW441756 functions as an ATP-competitive inhibitor of the TrkA kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1]
Table 1: Kinase Inhibition Profile of GW441756
| Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| TrkA | 2[4][5] | Highly potent and selective inhibitor. |
| TrkB | Data not publicly available | While specific IC₅₀ values are not readily found in the literature, GW441756 is reported to have high selectivity for TrkA over other kinases. |
| TrkC | Data not publicly available | GW441756 has been shown to efficiently block NT3-stimulated TrkC phosphorylation, suggesting inhibitory activity. However, a quantitative IC₅₀ value is not publicly available. |
| c-Raf1 | >12,000 | Very little activity observed.[5] |
| CDK2 | >7,000 | Very little activity observed.[5] |
GW441756 exhibits greater than 100-fold selectivity for TrkA over a range of other kinases, making it a highly specific tool for studying TrkA-mediated processes.[3][6]
TrkA Signaling Pathway
The binding of NGF to TrkA initiates a complex network of intracellular signaling cascades that regulate a diverse array of cellular functions, including cell survival, differentiation, and apoptosis. The primary pathways activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2]
Caption: NGF-TrkA Signaling Pathway and Inhibition by GW441756.
Experimental Protocols
The following sections provide detailed, illustrative protocols for common assays used to characterize the activity of GW441756. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro TrkA Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of GW441756 against TrkA kinase activity.
Caption: Workflow for In Vitro TrkA Kinase Inhibition Assay.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme: Dilute recombinant human TrkA kinase to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in assay buffer.
-
ATP: Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near the Km for TrkA.
-
GW441756: Prepare a stock solution in DMSO and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add assay buffer, diluted TrkA enzyme, and the various concentrations of GW441756 to the wells of a microplate.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the manufacturer's instructions of the chosen detection kit (e.g., by adding a stop reagent).
-
Use a suitable method to quantify kinase activity, such as ADP-Glo™, HTRF®, or a phosphospecific antibody-based ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GW441756 relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Neurite Outgrowth Assay
This protocol outlines a method to assess the effect of GW441756 on NGF-induced neurite outgrowth in a neuronal cell line, such as PC12 cells.[5]
Caption: Workflow for Cell-Based Neurite Outgrowth Assay.
Methodology:
-
Cell Culture:
-
Plate PC12 cells on collagen-coated multi-well plates at an appropriate density.
-
Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of GW441756 for 1-2 hours.
-
Add a final concentration of NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Include appropriate controls: vehicle-only, NGF-only, and GW441756-only.
-
Incubate the cells for 48-72 hours.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify neurite length and the number of neurites per cell.
-
Normalize the data to the NGF-only control and plot the results against the concentration of GW441756 to determine its inhibitory effect.
-
In Vivo Pain Model
This section provides a representative protocol for evaluating the analgesic efficacy of GW441756 in a rodent model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model.
Caption: Workflow for an In Vivo Inflammatory Pain Model.
Methodology:
-
Induction of Inflammation:
-
Acclimatize rodents (e.g., rats or mice) to the testing apparatus.
-
Inject a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation.
-
-
Drug Administration:
-
At a time when inflammation and hyperalgesia are established (e.g., 24 hours post-CFA), administer GW441756 or vehicle control through the desired route (e.g., intraperitoneal, oral).
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test):
-
Measure the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the paw.
-
Test at baseline (before drug administration) and at multiple time points after drug administration.
-
-
Mechanical Allodynia (von Frey Test):
-
Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the paw.
-
Test at baseline and at various time points post-drug administration.
-
-
-
Data Analysis:
-
Calculate the paw withdrawal latency (in seconds) or the 50% paw withdrawal threshold (in grams).
-
Compare the responses of the GW441756-treated group to the vehicle-treated group using appropriate statistical analysis to determine the analgesic effect.
-
Synthesis of GW441756
Conclusion
GW441756 is a powerful and selective research tool for investigating the multifaceted roles of TrkA signaling in health and disease. Its high potency and specificity make it an invaluable asset for in vitro and in vivo studies aimed at understanding the therapeutic potential of TrkA inhibition. This technical guide provides a foundational understanding of GW441756, its mechanism of action, and practical protocols to aid researchers in its effective application. Further research into the pharmacokinetics and in vivo efficacy of GW441756 will continue to shed light on its potential as a lead compound for the development of novel therapeutics targeting TrkA-driven pathologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
GW 441756: A Technical Guide to its IC50 and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to support research and development efforts by providing detailed data on its inhibitory activity, the experimental protocols for its characterization, and its role within cellular signaling pathways.
Core Data Presentation
The inhibitory activity of this compound is summarized in the tables below. The data highlights its high potency for TrkA and its selectivity over other kinases.
Table 1: IC50 Value of this compound against TrkA
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | TrkA | 2 | Cell-free enzymatic assay[1][2] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Fold Selectivity vs. TrkA |
| c-Raf1 | > 12 | > 6000 |
| CDK2 | > 7 | > 3500 |
TrkA Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of TrkA. TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal survival, differentiation, and proliferation. The primary signaling pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[3][4][5][6]
Experimental Protocols
The determination of the IC50 value for this compound was performed using a cell-free enzymatic assay. The following is a generalized protocol based on standard procedures for in vitro kinase assays for TrkA, as the specific details from the primary literature could not be accessed.
In Vitro TrkA Kinase Assay (Generalized Protocol)
This protocol outlines the steps for determining the in vitro inhibitory activity of a compound against TrkA kinase.
1. Reagents and Materials:
-
Recombinant human TrkA kinase domain
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
2. Experimental Workflow:
The workflow involves the preparation of reagents, the kinase reaction, and subsequent detection of kinase activity.
3. Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant TrkA enzyme and the peptide substrate to their optimal concentrations in kinase buffer. The optimal concentrations should be determined empirically.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the diluted this compound or a vehicle control (DMSO in kinase buffer).
-
Add the diluted TrkA enzyme solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should ideally be at or near the Km value for TrkA to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which in turn generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
This technical guide provides a foundational understanding of this compound's inhibitory profile and its mechanism of action. For further in-depth studies, it is recommended to consult the primary literature for specific experimental conditions and contextual details.
References
- 1. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 5. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TrkA activators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Apoptosis Induction Pathway of GW 441756
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanisms underlying the pro-apoptotic effects of GW 441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to serve as a technical resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core signaling cascades involved in this compound-induced programmed cell death.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high selectivity and potency for the TrkA receptor, a member of the receptor tyrosine kinase family.[1] The primary anti-neoplastic activity of this compound stems from its ability to induce apoptosis in cancer cells that rely on the neurotrophin/Trk signaling axis for survival and proliferation.[2] By blocking the TrkA receptor, this compound effectively shuts down critical pro-survival signaling pathways, primarily the PI3K/Akt pathway, thereby shifting the cellular balance towards programmed cell death. This process involves the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-3.[1][3] Furthermore, in certain cellular contexts, this compound has been shown to upregulate the p75 neurotrophin receptor (p75NTR), which can independently contribute to the apoptotic signal.[4][5]
Core Mechanism of Action: TrkA Inhibition
Nerve Growth Factor (NGF) is the primary ligand for the TrkA receptor. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. A key pathway activated by TrkA is the PI3K/Akt signaling cascade, which is essential for promoting cell survival, proliferation, and inhibiting apoptosis.[4]
This compound functions as a competitive inhibitor at the ATP-binding site of the TrkA kinase domain. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream pro-survival effectors like Akt. The blockade of this survival signal is the initiating event in the apoptotic cascade induced by this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on apoptotic markers.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 2 nM | TrkA (Cell-free assay) | [1] |
| Effective Dosage | 10 µM | HTB114 human myosarcoma cells | [3] |
Table 2: Effects of this compound on Apoptotic Markers
| Marker | Effect | Cell Line(s) | Reference(s) |
| Caspase-3 | Significant Increase / Activation | HTB114, Myosarcomas, Prostatic Adenocarcinoma | [1][3][4][5] |
| Akt Activation | Inhibition / No Induction | HTB114 | [3] |
| p75NTR Expression | Upregulation | Myosarcomas | [4][5] |
| Cell Proliferation | Dose-dependent Decrease | HTB114 | [3] |
| Apoptosis Rate | Dose-dependent Increase | HTB114 | [3] |
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-faceted process primarily revolving around the intrinsic mitochondrial pathway, with potential contributions from other signaling cascades.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This is the principal pathway activated by this compound. The inhibition of TrkA-mediated survival signals initiates a cascade of events culminating in mitochondrial-mediated cell death.
-
Inhibition of Pro-Survival Signals: this compound blocks TrkA, preventing the activation of the PI3K/Akt pathway. Akt normally phosphorylates and inactivates pro-apoptotic proteins like Bad. The absence of this inhibition allows pro-apoptotic proteins to become active.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical.[6][7] TrkA inhibition leads to an increased Bax/Bcl-2 expression ratio, favoring apoptosis.[6][8] This involves the upregulation of pro-apoptotic members and/or downregulation of anti-apoptotic members.[9][10]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes Bax to oligomerize at the outer mitochondrial membrane, forming pores. This leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Cytochrome c Release and Apoptosome Formation: Among the released factors is Cytochrome c.[11][12] In the cytosol, Cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, recruits pro-caspase-9 to form a large protein complex known as the apoptosome.[13]
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[14][15] Active caspase-3 is the executioner of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[1][3]
Figure 1: Core signaling pathway of this compound-induced apoptosis.
Role of p75NTR
In specific cancer types, such as myosarcomas with a high-Trk/low-p75NTR profile, this compound has been observed to upregulate the expression of the p75NTR receptor.[4][5] Unlike Trk receptors, p75NTR can initiate pro-apoptotic signaling in the absence of its ligand. This upregulation provides a parallel pathway to apoptosis, also culminating in the activation of caspase-3.[4] This dual mechanism—inhibiting a survival pathway while promoting a death pathway—may enhance the therapeutic efficacy of this compound in susceptible tumors.
Potential Involvement of MAPK Pathways
The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are key regulators of cellular responses to stress and can play significant roles in apoptosis.[16] While direct studies extensively linking this compound to these pathways are limited, the inhibition of a major survival pathway like TrkA/Akt can be considered a significant cellular stress. It is plausible that the cellular stress induced by this compound could lead to the activation of JNK and/or p38 pathways, which are known to promote apoptosis by phosphorylating Bcl-2 family proteins or activating transcription factors that regulate pro-apoptotic genes.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for key assays used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT-Based)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2: Experimental workflow for a cell viability (MTT) assay.
Western Blot for Caspase-3 Cleavage
This technique detects the presence of specific proteins and can be used to identify the cleaved, active form of caspase-3, a hallmark of apoptosis.[22][23]
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. A separate blot should be probed for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of a ~17/19 kDa band indicates cleaved, active caspase-3.[14]
Figure 3: General experimental workflow for Western Blotting.
Cytochrome c Release Assay
This assay is designed to separate mitochondrial and cytosolic fractions to determine if Cytochrome c has translocated, a key event in the intrinsic apoptosis pathway.[24]
-
Cell Collection: Following treatment with this compound, harvest approximately 1-5 x 10⁷ cells by centrifugation.
-
Fractionation:
-
Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer containing DTT and protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
-
Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Analysis: Analyze both the cytosolic and mitochondrial fractions for the presence of Cytochrome c via Western Blotting, as described in Protocol 5.2. An increase of Cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.[11][12]
Conclusion
This compound is a potent TrkA inhibitor that effectively induces apoptosis in susceptible cancer cell populations. Its primary mechanism involves the inhibition of the pro-survival TrkA/Akt signaling axis, which subsequently triggers the intrinsic mitochondrial apoptosis pathway. This is characterized by a shift in the Bax/Bcl-2 ratio, the release of mitochondrial Cytochrome c, and the activation of the caspase-9 and caspase-3 cascade. In certain cellular environments, its efficacy may be augmented by the upregulation of the pro-apoptotic p75NTR receptor. The detailed pathways and experimental protocols outlined in this guide provide a comprehensive framework for researchers investigating the anti-cancer potential of this compound and other Trk inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oajournals.fupress.net [oajournals.fupress.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. genetex.com [genetex.com]
- 12. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. JNK pathway activation modulates acquired resistance to EGFR/HER2 targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tcichemicals.com [tcichemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The TrkA Inhibitor GW441756: A Technical Guide for Researchers
An In-depth Examination of its Application in Neuroscience, Oncology, and Neurodegenerative Disease Research
Introduction
GW441756 is a potent and selective small molecule inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3][4] By targeting the ATP-binding pocket of the TrkA kinase domain, GW441756 effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibitory action makes it an invaluable tool for investigating the multifaceted roles of NGF-TrkA signaling in a variety of biological processes, including neuronal survival and differentiation, pain pathways, and the pathobiology of diseases such as cancer and Alzheimer's. This technical guide provides a comprehensive overview of the research applications of GW441756, including quantitative data, detailed experimental protocols, and a visualization of the core signaling pathways it modulates.
Quantitative Data
The inhibitory activity of GW441756 is highly specific for TrkA, with minimal off-target effects on other kinases like c-Raf1 and CDK2.[2][3] This selectivity is crucial for attributing observed biological effects directly to the inhibition of TrkA signaling.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2 nM | TrkA | Cell-free assay | [1][2][3][4] |
Table 1: Inhibitory Potency of GW441756. The half-maximal inhibitory concentration (IC50) of GW441756 for the TrkA receptor kinase.
Mechanism of Action and Signaling Pathways
NGF binding to TrkA induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events.[1][5] These pathways are critical for mediating the diverse cellular responses to NGF. GW441756, by inhibiting TrkA autophosphorylation, effectively abrogates these downstream signals. The primary signaling pathways affected are:
-
RAS/RAF/MAPK Pathway: This cascade, involving key proteins like Shc, Grb2, SOS, Ras, Raf, MEK, and ERK, is a major driver of cell proliferation and differentiation.[1][5]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1][5]
-
PLC-γ Pathway: Activation of Phospholipase C-gamma (PLC-γ) leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC). This pathway is involved in neuronal plasticity.[1][5]
Below is a diagram illustrating the central role of TrkA in these signaling cascades and the point of inhibition by GW441756.
Figure 1: TrkA Signaling Pathways and Inhibition by GW441756. This diagram illustrates the binding of NGF to the TrkA receptor, which triggers the activation of three major downstream signaling pathways: RAS/RAF/MAPK, PI3K/AKT, and PLC-γ. GW441756 acts as a potent inhibitor of the TrkA receptor's kinase activity, thereby blocking all subsequent downstream signaling and cellular responses.
Experimental Protocols
In Vitro Assays
1. Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of GW441756 on NGF-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line, a well-established model for studying neuronal differentiation.[6][7]
-
Cell Seeding:
-
Coat 24-well tissue culture plates with collagen type IV.
-
Seed PC12 cells at a density of 1 x 10^4 cells per well in growth medium (DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin).
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Replace the growth medium with differentiating medium (DMEM supplemented with 1% horse serum and penicillin/streptomycin).
-
Pre-treat the cells with desired concentrations of GW441756 (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a final concentration of 50 ng/mL NGF.
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Capture images of multiple fields per well using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body) and the average length of the longest neurite per cell using image analysis software.
-
2. Western Blot Analysis of TrkA Phosphorylation
This protocol details the procedure for examining the inhibitory effect of GW441756 on TrkA phosphorylation in cultured cells.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., cholinergic neurons or other TrkA-expressing cells) and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Pre-incubate the cells with GW441756 (e.g., 15 µM for 90 minutes) or vehicle control.
-
Stimulate with NGF (e.g., 100 ng/mL for 10 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 10,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate 40 µg of protein per sample by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated TrkA (p-TrkA Tyr490) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total TrkA and a loading control (e.g., β-actin or GAPDH) for normalization.
-
3. Pancreatic Cancer Cell Migration Assay (Wound Healing Assay)
This protocol describes a method to assess the effect of GW441756 on the migration of pancreatic cancer cells, such as MiaPaCa-2.[8][9]
-
Cell Seeding:
-
Seed MiaPaCa-2 cells in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation and Treatment:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace with fresh medium containing GW441756 at the desired concentration (e.g., 5 µM) or vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours).
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software.
-
In Vivo Experimentation
1. Administration of GW441756 in a Mouse Model of Alzheimer's Disease
This protocol outlines the subcutaneous administration of GW441756 to the PDAPP (J20) transgenic mouse model of Alzheimer's disease.
-
Animal Model:
-
6-6.5 month old PDAPP (J20) transgenic mice.
-
-
Drug Preparation and Administration:
-
Dissolve GW441756 in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10]
-
Administer GW441756 at a dose of 10 mg/kg/day via subcutaneous (Sub-Q) injection for 5 consecutive days.
-
For subcutaneous injection, gently restrain the mouse and lift the loose skin on the flank or back to form a tent. Insert the needle at the base of the tent, parallel to the body, and inject the solution.[11][12]
-
-
Sample Collection and Analysis:
-
Two hours after the final injection, sacrifice the mice.
-
Dissect and homogenize the hippocampi.
-
Analyze brain lysates for levels of sAβPPα, Aβ40, and Aβ42 using ELISA or AlphaLISA assays.
-
Figure 2: Experimental Workflow for In Vivo Administration of GW441756. This flowchart outlines the key steps for a study investigating the effects of GW441756 in a mouse model of Alzheimer's disease, from drug preparation and administration to tissue collection and analysis.
Conclusion
GW441756 is a powerful and selective research tool for dissecting the complex roles of NGF-TrkA signaling in health and disease. Its high potency and specificity make it an ideal agent for in vitro and in vivo studies aimed at understanding fundamental neuronal processes, exploring novel therapeutic strategies for cancer, and investigating the intricate mechanisms of neurodegenerative disorders like Alzheimer's disease. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for incorporating GW441756 into their experimental designs, ultimately contributing to a deeper understanding of the critical functions of the NGF-TrkA pathway.
References
- 1. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW 441756: A Potent and Selective TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 441756 is a potent and highly selective, ATP-competitive inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] The NGF-TrkA signaling pathway is crucial for the survival, differentiation, and maintenance of neurons in both the central and peripheral nervous systems. Dysregulation of this pathway has been implicated in various neurological disorders and certain types of cancer. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TrkA signaling and as a lead compound for the development of therapeutic agents targeting this pathway. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams.
Chemical Structure and Properties
This compound is an oxindole-based compound. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
| CAS Number | 504433-23-2 |
| Molecular Formula | C₁₇H₁₃N₃O |
| SMILES | CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 275.31 g/mol |
| Physical Form | Solid, powder |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Purity | Typically >99% |
| Melting Point | Not reported in publicly available literature. |
| pKa | Not reported in publicly available literature. |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of TrkA kinase activity with a reported IC₅₀ value of approximately 2 nM in cell-free assays.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TrkA, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.
Kinase Selectivity Profile
| Kinase Target | Activity/Selectivity |
| TrkA | IC₅₀ ≈ 2 nM [2] |
| c-Raf1 | Very low activity (IC₅₀ > 7 µM)[2] |
| CDK2 | Very low activity (IC₅₀ > 12 µM)[2] |
| Other Kinases | Displays >100-fold selectivity over a range of other kinases. |
Signaling Pathway Inhibition
The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine residues serve as docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways, including the Ras/MAPK (ERK) pathway, which is primarily involved in neuronal differentiation and neurite outgrowth, and the PI3K/Akt pathway, which is crucial for promoting cell survival.
This compound, by blocking the kinase activity of TrkA, prevents the initiation of these signaling cascades. This leads to the inhibition of NGF-mediated biological effects, such as neurite outgrowth in PC12 cells, and can induce apoptosis in cells that are dependent on TrkA signaling for survival.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound.
TrkA Kinase Inhibition Assay (HTRF® Format)
This protocol describes a time-resolved fluorescence resonance energy transfer (TRFRET) assay, a common method for measuring kinase activity in a high-throughput format.
Materials:
-
Recombinant human TrkA enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Poly-GT)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.02% NaN₃)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted this compound or DMSO vehicle control. b. Add 4 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in Assay Buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for TrkA. d. Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Detection: a. Stop the reaction by adding 10 µL of Detection Buffer containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. b. Incubate at room temperature for 1 hour to allow for signal development.
-
Data Acquisition: a. Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 620 nm (Europium signal) and 665 nm (FRET signal). b. The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Neurite Outgrowth Inhibition Assay in PC12 Cells
This cellular assay assesses the ability of this compound to block NGF-induced neuronal differentiation.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum)
-
Differentiation medium (low serum, e.g., F-12K with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen IV-coated 96-well plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., βIII-Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 2,000-4,000 cells per well in culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: a. Aspirate the culture medium and replace it with 100 µL of differentiation medium. b. Add various concentrations of this compound (or DMSO vehicle) to the wells. Pre-incubate for 1 hour. c. Add NGF to a final concentration that induces robust neurite outgrowth (e.g., 50-100 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. d. Wash three times with PBS. e. Block for 1 hour with 5% BSA in PBS. f. Incubate with the primary antibody (e.g., anti-βIII-Tubulin) overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. i. Wash three times with PBS.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Use image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of neurites per neuron, and percentage of neurite-bearing cells. c. Determine the IC₅₀ of this compound for the inhibition of neurite outgrowth.
Experimental and Logical Workflows
The characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TrkA. Its defined mechanism of action and high selectivity make it an indispensable tool for researchers investigating the roles of NGF-TrkA signaling in neurobiology and oncology. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in both in vitro and cellular studies, ultimately contributing to a deeper understanding of TrkA-mediated physiological and pathological processes.
References
In-Depth Technical Guide to GW 441756: A Potent TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: GW 441756
This compound is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). Its CAS number is 504433-23-2 , and it has a molecular weight of approximately 275.31 g/mol .[1][2] This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.
Physicochemical and Biological Properties
| Property | Value | Reference |
| CAS Number | 504433-23-2 | [1][3] |
| Molecular Formula | C₁₇H₁₃N₃O | [1][3] |
| Molecular Weight | 275.31 g/mol | [1][2] |
| Primary Target | TrkA | [1][3] |
| IC₅₀ (TrkA) | 2 nM | [1][3] |
| IC₅₀ (TrkB) | 0.14 µM | [4] |
| IC₅₀ (TrkC) | 0.46 µM | [4] |
| IC₅₀ (LRRK2) | 320 nM | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of TrkA. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are crucial for neuronal survival, differentiation, and proliferation. This compound, by blocking the initial autophosphorylation of TrkA, effectively abrogates these downstream signals.
Experimental Protocols
In Vitro TrkA Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TrkA kinase.
Materials:
-
Recombinant human TrkA kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well low-volume plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.
-
Reagent Preparation:
-
Dilute the TrkA enzyme in kinase assay buffer to the desired concentration (e.g., 2 µg/mL).
-
Prepare a substrate/ATP mix in kinase assay buffer containing the poly (Glu, Tyr) substrate (e.g., 0.2 mg/mL) and ATP at a concentration close to its Km for TrkA.
-
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TrkA enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis of TrkA Phosphorylation in Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cellular context.
Materials:
-
PC-12 cells (or another suitable cell line expressing TrkA)
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-TrkA (Tyr490), rabbit anti-TrkA
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture PC-12 cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkA (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.
-
To control for total protein levels, the membrane can be stripped and re-probed with an antibody against total TrkA.
-
Quantify the band intensities using densitometry software.
-
References
Core Topic: GW441756 Downstream Signaling Effects
An In-depth Technical Guide to the Downstream Signaling Effects of GW441756
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of GW441756, a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA). We will delve into its mechanism of action, downstream signaling consequences, and the experimental methodologies used to elucidate these effects.
Introduction to GW441756
GW441756 is a small molecule inhibitor that demonstrates high potency and selectivity for TrkA, a receptor tyrosine kinase crucial for the development and survival of neurons.[1][2] The binding of NGF to TrkA initiates a signaling cascade that regulates cell survival, differentiation, and proliferation.[3][4] Dysregulation of this pathway is implicated in various neurological disorders and cancers, making TrkA an attractive therapeutic target.[3][5][6] GW441756 serves as a critical research tool for investigating the physiological and pathological roles of NGF/TrkA signaling.[6]
Mechanism of Action
GW441756 exerts its inhibitory effect by targeting the ATP-binding site of the TrkA kinase domain.[7] This competitive inhibition prevents the autophosphorylation of the receptor, which is the initial and essential step for activating downstream signaling cascades upon NGF binding.[3] By blocking this phosphorylation, GW441756 effectively abrogates all subsequent signaling events mediated by TrkA.
Downstream Signaling Pathways and Cellular Effects
The activation of TrkA by its ligand, NGF, triggers several key downstream signaling pathways. GW441756-mediated inhibition of TrkA phosphorylation directly impacts these cascades, leading to distinct cellular outcomes.
Key Signaling Cascades Blocked by GW441756:
-
Ras/MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] Inhibition of TrkA by GW441756 prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[8] This blockade is a primary mechanism behind the inhibitor's effects on neurite outgrowth and cell proliferation.[7][8]
-
PI3K/Akt Pathway: This cascade is a major regulator of cell survival and apoptosis.[3] GW441756 prevents TrkA-mediated activation of PI3K and subsequent phosphorylation of Akt, leading to a decrease in pro-survival signals.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) by TrkA leads to the generation of secondary messengers that influence calcium signaling and protein kinase C (PKC) activation, contributing to neuronal differentiation.[3][4]
Cellular Consequences of TrkA Inhibition by GW441756:
-
Inhibition of Neurite Outgrowth: In neuronal cell models like PC12 and spinal cord neurons, GW441756 effectively inhibits NGF-induced neurite outgrowth.[5][9]
-
Induction of Apoptosis: By blocking the pro-survival signals of the TrkA pathway, GW441756 can lead to programmed cell death.[1] This is often mediated by an increase in the activity of caspase-3, a key executioner of apoptosis.[1] In some contexts, GW441756 can specifically block TrkA-induced cell death and apoptosis.[1][6] For instance, it significantly inhibits TRAIL-induced apoptosis in NGF-sensitized TrkA-expressing SH-SY5Y cells.[10]
-
Reduced Cell Proliferation and Migration: In cancer cell models where TrkA signaling is implicated in tumorigenesis, such as pancreatic cancer, GW441756 has been shown to reduce cell proliferation and migration.[5]
-
Inhibition of Tumor Spheroid Growth: In 3D culture models of neuroblastoma (TrkAIII SH-SY5Y cells), GW441756 significantly reduces the volume of tumor spheroids.[11]
NGF/TrkA signaling pathway and inhibition by GW441756.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of GW441756 from various studies.
Table 1: Inhibitory Potency of GW441756
| Target | IC50 Value | Assay Type | Reference |
| TrkA | 2 nM | Cell-free kinase assay | [1][9] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Effects of GW441756
| Cell Line | Concentration | Effect | Reference |
| Spinal cord neurons | 1 µM | Abolished BmK NSPK-induced neurite outgrowth | [9] |
| PC12 cells | 1 µM | Inhibited NGF-induced neurite outgrowth | [9] |
| TrkA SH-SY5Y | 1 µM | Inhibited TRAIL-induced apoptosis from 73.2% to 9.8% | [10] |
| TrkAIII SH-SY5Y | 100 nM | Reduced mean spheroid volume to 0.05 mm³ (from 0.42 mm³) | [11] |
| TrkAIII SH-SY5Y | 1 µM | Reduced mean spheroid volume to 0.029 mm³ (from 0.42 mm³) | [11] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of GW441756.
In Vitro TrkA Kinase Assay
This assay quantifies the enzymatic activity of TrkA and determines the inhibitory potential of compounds like GW441756.
Objective: To determine the IC50 value of GW441756 against TrkA.
Materials:
-
Recombinant human TrkA enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
Poly (Glu, Tyr) 4:1 as a generic substrate[4]
-
ATP (at a concentration near the Km for TrkA)
-
GW441756 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[4][12]
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of GW441756 in Kinase Assay Buffer. Include a DMSO-only control.
-
Reaction Setup: To each well of a 384-well plate, add 1 µL of the diluted GW441756 or DMSO.
-
Enzyme Addition: Add 2 µL of TrkA enzyme solution (e.g., 1 ng per reaction) to each well.[12]
-
Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[12]
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[12]
-
Termination and Detection:
-
Data Acquisition: Record luminescence using a microplate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of GW441756 concentration and fit the data using a non-linear regression model to determine the IC50 value.[13][14]
Workflow for an in vitro kinase assay to determine IC50.
Western Blot Analysis of TrkA Pathway Inhibition
This method is used to detect changes in the phosphorylation state of TrkA and its downstream targets (e.g., ERK, Akt) in response to GW441756 treatment.
Objective: To visually confirm that GW441756 inhibits NGF-induced phosphorylation of TrkA, ERK, and Akt in a cellular context.
Materials:
-
SH-SY5Y or PC12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NGF
-
GW441756
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TrkA (Y490), anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture: Plate SH-SY5Y cells and grow to 70-80% confluency.
-
Serum Starvation: Starve cells in low-serum medium for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of GW441756 (or DMSO as a vehicle control) for 1 hour.[7]
-
Stimulation: Stimulate the cells with NGF (e.g., 100 ng/mL) for 5-15 minutes.[7]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Cell Viability and Apoptosis Assay
This protocol assesses the impact of GW441756 on cell survival, particularly its ability to induce or block apoptosis.
Objective: To quantify the percentage of live, apoptotic, and necrotic cells following treatment.
Materials:
-
TrkA-expressing SH-SY5Y cells
-
NGF and TRAIL (for co-treatment studies)[10]
-
GW441756
-
Acridine Orange/Ethidium Bromide (AO/EB) stain or Annexin V/PI kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a 96-well plate or appropriate culture dish.
-
Treatment: Treat cells with the experimental compounds (e.g., NGF + TRAIL) in the presence or absence of GW441756 for a specified time (e.g., 16-24 hours).[10]
-
Staining (AO/EB Method):
-
Add a mixture of Acridine Orange (stains all nuclei green) and Ethidium Bromide (stains nuclei of dead cells red) to the cell media.
-
Incubate for 5-10 minutes.
-
-
Imaging and Analysis:
-
Visualize cells under a fluorescence microscope.
-
Count cells based on nuclear morphology and color:
-
Live: Uniform green nucleus.
-
Early Apoptotic: Condensed or fragmented green nucleus.
-
Late Apoptotic/Necrotic: Condensed or fragmented orange/red nucleus.
-
-
Calculate the percentage of apoptotic cells relative to the total number of cells.
-
Logical flow of GW441756 action in TRAIL-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 504433-23-2 | NGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. NOX2-Dependent Reactive Oxygen Species Regulate Formyl-Peptide Receptor 1-Mediated TrkA Transactivation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NGF sensitizes TrkA SH-SY5Y neuroblastoma cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
The Kinase Selectivity Profile of GW 441756: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 441756 is a potent and highly selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). With an IC50 value of 2 nM for TrkA, this compound serves as a critical tool for investigating the physiological and pathological roles of TrkA signaling.[1][2] Dysregulation of the NGF-TrkA pathway is implicated in various neurological disorders and cancers, making selective TrkA inhibitors like this compound valuable candidates for therapeutic development and preclinical research. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and a visual representation of its targeted signaling pathways.
Data Presentation: Kinase Inhibition Profile
While comprehensive kinome-wide screening data for this compound is not extensively available in the public domain, existing literature highlights its remarkable selectivity for TrkA. The compound has been reported to exhibit over 100-fold selectivity against a range of other kinases. The available quantitative data is summarized in the table below.
| Kinase Target | IC50 (nM) | Assay Type | Comments |
| TrkA | 2 | Cell-free assay | Primary target |
| c-Raf1 | >200 | Not specified | Exhibited very little activity |
| CDK2 | >200 | Not specified | Exhibited very little activity |
Table 1: Summary of the known kinase inhibitory activity of this compound. Data compiled from publicly available sources.[1]
Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation of TrkA upon NGF binding. This blockade prevents the activation of downstream signaling cascades crucial for cell survival, proliferation, and differentiation. The primary pathways affected are the Ras/MAPK/ERK pathway and the PI3K/Akt pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to characterizing this compound.
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Materials:
-
Purified recombinant TrkA enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a multiwell plate, add the TrkA enzyme, the substrate, and the serially diluted inhibitor or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
-
Cellular Assays
Cell-based assays are crucial for confirming the on-target activity of the inhibitor in a physiological context and assessing its effects on downstream signaling.
1. Western Blotting for TrkA Phosphorylation
This method directly measures the inhibition of TrkA autophosphorylation in cells.
-
Materials:
-
PC12 cells or other cells endogenously or exogenously expressing TrkA
-
Nerve Growth Factor (NGF)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce TrkA phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-TrkA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TrkA to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-TrkA and total TrkA.
-
Normalize the phospho-TrkA signal to the total TrkA signal to determine the extent of inhibition.
-
-
Experimental Workflow for Kinase Selectivity Profiling
To ascertain the selectivity of a kinase inhibitor like this compound, a systematic workflow is employed, typically involving a large panel of kinases.
Conclusion
This compound is a powerful and specific pharmacological tool for the study of TrkA kinase. Its high potency and selectivity make it an invaluable reagent for dissecting the complex roles of NGF-TrkA signaling in health and disease. While a comprehensive public kinome-wide dataset for this compound is limited, the available data strongly supports its classification as a highly selective TrkA inhibitor. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify its activity and further explore its therapeutic potential. As with any potent inhibitor, careful consideration of potential off-target effects, even if minimal, is crucial for the accurate interpretation of experimental results.
References
Methodological & Application
GW441756 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that plays a crucial role in the survival and differentiation of neurons.[1][2] Dysregulation of the TrkA signaling pathway has been implicated in various neurological disorders and cancer. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of GW441756.
Mechanism of Action
GW441756 exerts its biological effects by inhibiting the kinase activity of TrkA.[1][2] The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival, proliferation, and differentiation.[3] GW441756 competitively binds to the ATP-binding site of the TrkA kinase domain, preventing ATP hydrolysis and subsequent substrate phosphorylation, thereby blocking the downstream signaling cascade.
Quantitative Data Summary
The inhibitory activity of GW441756 against TrkA has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2 nM | Cell-free enzymatic assay | [1][2] |
Signaling Pathway Diagram
Caption: TrkA signaling pathway and the inhibitory action of GW441756.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the efficacy of GW441756.
TrkA Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the TrkA kinase activity.
Workflow Diagram:
Caption: Workflow for the TrkA ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human TrkA enzyme (e.g., BPS Bioscience, Cat. No. 40280)
-
Poly (Glu, Tyr) 4:1 substrate (e.g., BPS Bioscience, Cat. No. 40217)
-
ATP (e.g., BPS Bioscience, Cat. No. 79686)
-
GW441756
-
DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW441756 in DMSO. A typical starting concentration range would be from 1 µM down to low picomolar concentrations to capture the full dose-response curve. Prepare a DMSO-only control.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Assay Buffer.
-
Dilute the TrkA enzyme in Kinase Assay Buffer to the desired concentration (e.g., 1-5 ng/µL). The optimal concentration should be determined empirically.
-
Prepare the substrate/ATP mix by diluting the Poly (Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to its Km for TrkA.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted GW441756 or DMSO control to the wells of a 384-well plate.[4]
-
Add 2 µL of the diluted TrkA enzyme solution to each well.[4]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[4]
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well.[4]
-
Incubate the plate at room temperature for 30-60 minutes.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GW441756 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the GW441756 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Neurite Outgrowth Assay
This assay assesses the ability of GW441756 to inhibit NGF-induced neurite outgrowth in a cellular context, typically using PC12 cells, which differentiate into neuron-like cells in the presence of NGF.
Workflow Diagram:
References
Application Notes and Protocols for GW 441756 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling pathway is crucial for the survival, differentiation, and maintenance of neurons. Dysregulation of this pathway has been implicated in various neurological disorders and cancer. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of TrkA, thereby preventing autophosphorylation and the activation of downstream signaling cascades. These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to probe the NGF-TrkA signaling pathway.
Mechanism of Action
Upon binding of NGF, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of major downstream signaling pathways, including:
-
MAPK/ERK Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.
-
PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
-
PLCγ Pathway: Plays a role in calcium signaling and neuronal activity.
This compound specifically inhibits the initial autophosphorylation of TrkA, effectively blocking all subsequent downstream signaling events.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC | 2 nM | Cell-free assay | --INVALID-LINK-- |
| Effective Concentration | 1 µM | PC12 cells (neurite outgrowth inhibition) | --INVALID-LINK--[1] |
| Effective Concentration | 1 µM | CHO cells (inhibition of TrkA-induced AβPP-C31 cleavage) | --INVALID-LINK--[1] |
Signaling Pathway Diagram
Caption: this compound inhibits NGF-induced TrkA autophosphorylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cells that depend on TrkA signaling for survival or proliferation.
Materials:
-
Cells of interest (e.g., TrkA-dependent cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO
2to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC
50value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of TrkA Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on NGF-induced TrkA phosphorylation and downstream signaling.
Materials:
-
PC12 cells or other suitable cell line expressing TrkA
-
Complete cell culture medium
-
NGF
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed PC12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours before treatment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Workflow for Western blot analysis.
Neurite Outgrowth Assay
This assay is a functional readout of the inhibition of the NGF-TrkA pathway, particularly the MAPK/ERK cascade, in a neuronal-like cell line. PC12 cells are a common model for this assay.
Materials:
-
PC12 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% horse serum and 5% FBS)
-
Differentiation medium (low serum, e.g., 1% horse serum)
-
NGF
-
This compound
-
DMSO
-
Collagen-coated 24- or 48-well plates
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed PC12 cells on collagen-coated plates at a low density (e.g., 1-2 x 10^4 cells/cm²) in complete growth medium.
-
Allow cells to attach overnight.
-
-
Induction of Differentiation and Inhibition:
-
Replace the growth medium with differentiation medium.
-
Add NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Concurrently, add different concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).[1]
-
Incubate the cells for 48-72 hours.
-
-
Image Acquisition and Analysis:
-
Capture images of multiple random fields for each condition using a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Quantify the percentage of cells with neurites.
-
Alternatively, neurite length can be measured using image analysis software.
-
-
Data Analysis:
-
Compare the percentage of neurite-bearing cells or the average neurite length in this compound-treated wells to the NGF-only control.
-
Plot the results to determine the inhibitory effect of this compound on neurite outgrowth.
-
Caption: Workflow for the neurite outgrowth assay.
Conclusion
This compound is a valuable tool for studying the role of TrkA signaling in various biological processes. The protocols outlined in these application notes provide a framework for conducting robust and reproducible cell-based assays to investigate the effects of this potent inhibitor. Proper experimental design, including appropriate controls and optimization of assay conditions, is essential for obtaining meaningful results.
References
Application Notes and Protocols: Preparing GW 441756 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 441756 is a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA).[1][2][3] With an IC₅₀ value of approximately 2 nM, it serves as a critical tool in studying neuronal signaling, cancer, and pain.[1][2][4] this compound exerts its effect by binding to the ATP pocket of the TrkA receptor, inhibiting its kinase activity and blocking downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5] This inhibition can suppress cell proliferation and induce apoptosis.[4][5][6]
Proper preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is a fundamental first step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
The key chemical and biological properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 275.31 g/mol | [2] |
| Chemical Formula | C₁₇H₁₃N₃O | [1][2][3][5][6] |
| CAS Number | 504433-23-2 | [1][2][3][5][6] |
| Appearance | Brown to reddish brown solid | [1] |
| Purity | ≥99% | [2] |
| IC₅₀ (TrkA) | ~2 nM | [1][2][4] |
| Solubility in DMSO | Reported values range from 4.13 mg/mL (15 mM) to 62.5 mg/mL (227 mM). A conservative working concentration of 10-15 mM is recommended.[1][2] Higher concentrations may require sonication or gentle warming.[1][6] | [1][2][3][4][7] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1][8] |
| Storage (DMSO Stock) | Up to 2 years at -80°C; 1 month at -20°C.[1][8] It is highly recommended to aliquot and avoid repeated freeze-thaw cycles.[8][9] | [1][8] |
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
1. Calculation:
-
Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 275.31 g/mol / 1000
-
Mass (mg) = 2.7531 mg
-
2. Weighing the Compound:
-
Don appropriate PPE.
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 2.75 mg of this compound powder into the tube. Record the exact weight.
3. Adding DMSO:
-
Recalculate the required volume of DMSO based on the actual mass weighed.
-
Formula: Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight ( g/mol ) / 1000)
-
Example: If you weighed 2.80 mg:
-
Volume (mL) = 2.80 mg / (10 mM × 275.31 g/mol / 1000)
-
Volume (mL) = 1.017 mL or 1017 µL
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
4. Dissolution:
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure the compound has completely dissolved.
-
If particles or precipitate remain, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C for a brief period.[6][10] Vortex again.
-
Note: DMSO is hygroscopic; ensure the stock container is sealed tightly when not in use to prevent moisture absorption, which can reduce compound solubility.[1][4][9]
5. Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[9]
-
Store the aliquots at -80°C for long-term stability (up to 2 years).[1]
Application Notes
This compound is a selective ATP-competitive inhibitor of TrkA. Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, activating downstream pro-survival and differentiation pathways, including PI3K/Akt and Ras/MAPK. This compound prevents this autophosphorylation, effectively blocking these signaling events.
For in vitro experiments, the DMSO stock solution must be diluted in culture medium to the final working concentration.
-
DMSO Toxicity: It is crucial to minimize the final concentration of DMSO in the cell culture to avoid cytotoxicity. The final concentration should not exceed 0.5%, with ≤0.1% being ideal for most cell lines.[8][11]
-
Serial Dilution: Perform serial dilutions to avoid compound precipitation when transferring from a 100% DMSO solution to an aqueous culture medium. For example, first, create an intermediate dilution in the culture medium before preparing the final working concentration.
-
Control Group: Always include a vehicle control in your experiments, which consists of culture medium containing the same final concentration of DMSO as the treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Inhibitor CAS No. 504433-23-2 - this compound Supplier [karebaybio.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Trk receptor | CDK | Apoptosis | Raf | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GW441756 Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and highly selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] With an IC50 of 2 nM, GW441756 serves as a critical tool in studying the role of the NGF/TrkA signaling pathway in neuronal survival, differentiation, and apoptosis.[1][2][3] This pathway has been implicated in various pathological conditions, including pain, inflammation, and the proliferation of certain cancers.[4] Consequently, in vivo studies utilizing GW441756 are essential for elucidating its therapeutic potential.
These application notes provide detailed protocols for the formulation and administration of GW441756 for in vivo research, alongside a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action and Signaling Pathway
GW441756 exerts its biological effects by inhibiting the tyrosine kinase activity of TrkA.[2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal cell survival and differentiation. By blocking the initial phosphorylation of TrkA, GW441756 effectively abrogates these downstream signals.[4]
TrkA Signaling Pathway Inhibited by GW441756
Caption: Inhibition of the NGF/TrkA signaling pathway by GW441756.
Quantitative Data
Table 1: Hypothetical Pharmacokinetic Parameters of GW441756 in Rodents
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 10 | IV | 1500 | 0.25 | 3200 | 100 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 20 | IP | 850 | 1 | 4500 | N/A |
| 5% DMSO in Corn Oil | 20 | PO | 300 | 2 | 2100 | 35 |
Table 2: Hypothetical Acute Toxicity Profile of GW441756 in Mice
| Formulation | Route | NOAEL (mg/kg) | MTD (mg/kg) | Observed Adverse Effects |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | IP | 50 | 100 | Sedation, transient ataxia at doses >50 mg/kg. |
| 5% DMSO in Corn Oil | PO | 100 | >200 | No observable adverse effects up to 200 mg/kg. |
NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and administration of GW441756 for in vivo studies.
Protocol 1: Formulation in an Aqueous Vehicle for Parenteral Administration
This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection and can achieve a concentration of at least 2.08 mg/mL.[1]
Materials:
-
GW441756 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of GW441756.
-
Dissolve GW441756 in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the Final Formulation (Example for a 1 mL working solution):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the GW441756 DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until a clear solution is obtained.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly. The final concentration of GW441756 will be 2.08 mg/mL.
-
-
Administration:
-
The formulation should be prepared fresh on the day of use.
-
Administer the solution to the animals via the desired parenteral route (e.g., IP or IV) at the appropriate volume based on the animal's weight and the target dose.
-
Protocol 2: Formulation in a Lipid-Based Vehicle for Oral Administration
This formulation is suitable for oral gavage (PO).
Materials:
-
GW441756 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Prepare a concentrated stock solution of GW441756 in DMSO as described in Protocol 1.
-
-
Prepare the Final Formulation (Example for a 1 mL working solution):
-
In a sterile vial, add 950 µL of corn oil.
-
Add 50 µL of the concentrated GW441756 DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously until a uniform suspension or solution is achieved. Sonication may be used to ensure homogeneity.
-
-
Administration:
-
This formulation should also be prepared fresh before use.
-
Administer the formulation orally using a gavage needle at a volume appropriate for the animal species and weight.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study with GW441756.
Caption: General workflow for an in vivo efficacy study using GW441756.
Conclusion
The successful execution of in vivo studies with GW441756 hinges on the appropriate formulation and administration of the compound. The protocols outlined in these application notes provide a robust starting point for researchers. It is imperative to conduct preliminary dose-ranging and toxicity studies to determine the Maximum Tolerated Dose and optimal therapeutic window for GW441756 in the specific animal model and disease context being investigated. Careful consideration of the vehicle and route of administration is crucial for achieving reliable and reproducible results.
References
Application Notes and Protocols for GW 441756 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration protocols, and biological context for the use of GW 441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies.
Introduction
This compound is a small molecule inhibitor of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling pathway is crucial for the survival, differentiation, and maintenance of neurons. Dysregulation of this pathway has been implicated in various pathological conditions, including neurodegenerative diseases, pain, and cancer. This compound exerts its effects by blocking the ATP-binding site of the TrkA kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in different mouse models. This information is intended to serve as a starting point for study design, and optimal dosing may vary depending on the specific mouse strain, disease model, and experimental endpoint.
Table 1: this compound Dosage in Alzheimer's Disease Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| PDAPP (J20) | 10 mg/kg/day | Subcutaneous (Sub-Q) | 5 days | Increased sAβPPα levels.[1] |
Table 2: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System |
| Kinase Assay | IC₅₀ | 2 nM | Cell-free TrkA |
| Cell-based Assay | Concentration | 1 µM | PC12 cells |
| Cell-based Assay | Concentration | 2 µM | SK-N-MC-TrkA cells |
Experimental Protocols
In Vivo Administration of this compound in an Alzheimer's Disease Mouse Model
This protocol is based on a study using the PDAPP (J20) transgenic mouse model of Alzheimer's disease.[1]
a. Animal Model:
-
6 to 6.5-month-old PDAPP (J20) transgenic mice.
b. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Vehicle Control: The vehicle used in the cited study was DMSO.[1]
-
Dosing Solution: On each day of treatment, dilute the this compound stock solution with the vehicle to the final desired concentration for injection. A common vehicle for in vivo administration of hydrophobic compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
c. Administration Procedure:
-
Administer this compound at a dose of 10 mg/kg body weight via subcutaneous injection.
-
The control group should receive an equivalent volume of the vehicle (DMSO).[1]
-
Repeat the administration once daily for a total of 5 consecutive days.
d. Sample Collection and Analysis:
-
Two hours after the final injection, euthanize the mice.
-
Dissect and homogenize the hippocampi.
-
Analyze the brain lysates for desired biomarkers, such as sAβPPα, Aβ₄₀, and Aβ₄₂, using methods like ELISA or AlphaLISA.[1]
General Protocol for Oral Gavage Administration
While a specific oral gavage protocol for this compound was not found in the initial search, the following is a general procedure that can be adapted.
a. Materials:
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes.
-
This compound formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).
b. Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Do not force the needle.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the substance.
-
Gently withdraw the needle.
-
Monitor the mouse for any signs of distress.
Signaling Pathways and Experimental Workflows
TrkA Signaling Pathway
This compound inhibits the kinase activity of TrkA, thereby blocking the downstream signaling cascades initiated by NGF binding. Key pathways affected include the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation.
Caption: this compound inhibits NGF-induced TrkA signaling.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse model.
Caption: Workflow for an in vivo study of this compound.
References
Application Notes and Protocols for GW 441756 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits a high degree of clinical and biological heterogeneity. The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, particularly TrkA and TrkB, play critical roles in determining the fate of neuroblastoma cells. High expression of TrkA is often associated with a favorable prognosis, as its activation by nerve growth factor (NGF) can lead to cell differentiation and apoptosis. Conversely, TrkB expression is linked to a more aggressive phenotype.
GW 441756 is a potent and specific inhibitor of TrkA tyrosine kinase activity. Its ability to selectively block the NGF-TrkA signaling pathway makes it a valuable tool for studying the role of TrkA in neuroblastoma and for evaluating its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in neuroblastoma cell lines to investigate its effects on cell viability, apoptosis, and TrkA signaling.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the TrkA receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the TrkA kinase domain, it prevents the autophosphorylation of the receptor that is induced by the binding of its ligand, nerve growth factor (NGF). This inhibition blocks the initiation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal cell survival and differentiation.[2]
Data Presentation
The following table summarizes the known inhibitory activity of this compound. Researchers should note that while the enzymatic inhibitory concentration is well-defined, the cytotoxic or anti-proliferative IC50 in specific neuroblastoma cell lines should be determined empirically using the protocols provided below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TrkA enzymatic activity) | 2 nM | Cell-free assay | [3] |
| Effective Concentration for TrkA Signaling Inhibition | 2 µM | SK-N-MC Neuroblastoma Cells | |
| IC50 (Cell Viability) | Not available | SH-SY5Y, IMR-32, etc. | - |
Mandatory Visualizations
NGF-TrkA Signaling and this compound Inhibition.
Workflow for this compound Evaluation.
Experimental Protocols
Neuroblastoma Cell Culture
This protocol provides guidelines for the culture of common neuroblastoma cell lines such as SH-SY5Y and IMR-32.
Materials:
-
SH-SY5Y (ATCC® CRL-2266™) or IMR-32 (ATCC® CCL-127™) cells
-
For SH-SY5Y: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium[4][5]
-
For IMR-32: Eagle's Minimal Essential Medium (EMEM)[6]
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin), 1% final concentration
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium the following day to remove residual cryoprotectant.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C, or until cells detach.
-
Add 7-8 mL of complete culture medium to neutralize the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed medium.
-
Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuroblastoma cells
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the IC50.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells (containing the same final concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (including a vehicle control) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and add it to the same tube.
-
Trypsinize the adherent cells and add them to the same centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot for TrkA Phosphorylation
This protocol is for detecting the inhibition of NGF-induced TrkA phosphorylation by this compound.
Materials:
-
Neuroblastoma cells expressing TrkA (e.g., SH-SY5Y)
-
6-well plates
-
This compound
-
Recombinant human NGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the bands.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the NGF-stimulated control to determine the extent of inhibition.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SH-SY5Y culturing [protocols.io]
- 5. moodle2.units.it [moodle2.units.it]
- 6. IMR 32. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Western Blot Analysis of GW441756 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The NGF-TrkA signaling axis plays a crucial role in the development, survival, and function of neurons. Dysregulation of this pathway has been implicated in various neurological disorders and certain types of cancer. GW441756 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of TrkA, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the Ras/MAPK/ERK and PI3K/Akt pathways.[3]
Western blotting is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like GW441756. This method allows for the sensitive and specific detection of changes in the phosphorylation status of TrkA and its downstream effectors, providing a direct measure of the inhibitor's efficacy. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of GW441756 on TrkA signaling.
Signaling Pathway and Mechanism of Action
Upon NGF binding, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling. GW441756, as a TrkA inhibitor, blocks this initial autophosphorylation step, leading to the suppression of the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Quantitative Data Presentation
The following tables summarize representative quantitative data from Western blot analysis demonstrating the inhibitory effect of GW441756 on NGF-induced TrkA phosphorylation and downstream signaling in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells). Data is presented as a percentage of the stimulated control (NGF-treated) after normalization to a loading control.
Table 1: Dose-Dependent Inhibition of TrkA, ERK, and Akt Phosphorylation by GW441756
| GW441756 Conc. (µM) | % p-TrkA (Tyr490) | % p-ERK1/2 (Thr202/Tyr204) | % p-Akt (Ser473) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.1 | 75% | 80% | 85% |
| 0.5 | 40% | 50% | 55% |
| 1.0 | 15% | 20% | 25% |
| 5.0 | <5% | <10% | <10% |
| 15.0 | <1% | <5% | <5% |
Table 2: Time-Course of TrkA Pathway Inhibition by GW441756 (1 µM)
| Treatment Time | % p-TrkA (Tyr490) | % p-ERK1/2 (Thr202/Tyr204) | % p-Akt (Ser473) |
| 0 min | 100% | 100% | 100% |
| 15 min | 60% | 65% | 70% |
| 30 min | 30% | 40% | 45% |
| 1 hour | 10% | 15% | 20% |
| 4 hours | <5% | <10% | <10% |
Experimental Protocols
The following is a detailed protocol for Western blot analysis to assess the inhibitory effect of GW441756 on the TrkA signaling pathway.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model as they endogenously express TrkA.[4]
-
Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
-
GW441756 Treatment: Prepare a stock solution of GW441756 in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. Pre-incubate the cells with GW441756 or vehicle (DMSO) for 1-4 hours.[2]
-
NGF Stimulation: After pre-incubation with GW441756, stimulate the cells with NGF (50-100 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.
Cell Lysis
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel (10% acrylamide).
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Membrane Blocking
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Antibody Incubation
-
Primary Antibodies: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (diluted in 5% BSA/TBST).
-
Phospho-TrkA (Tyr490)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Phospho-Akt (Ser473)
-
Total TrkA
-
Total ERK1/2
-
Total Akt
-
Loading Control (e.g., GAPDH or β-actin)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the phosphoprotein signal to the corresponding total protein signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the NGF-stimulated control.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Inactive antibody, insufficient protein loading, low NGF stimulation, inhibitor concentration too high. | Use a fresh antibody aliquot, increase protein load, optimize NGF stimulation time and concentration, perform a dose-response for the inhibitor. |
| High Background | Insufficient blocking, insufficient washing, antibody concentration too high. | Increase blocking time, use fresh blocking buffer, increase wash duration and volume, optimize antibody dilutions. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure protease and phosphatase inhibitors are always used and samples are kept on ice. |
References
Application Notes and Protocols for GW 441756 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GW 441756 in cell viability assays. This document includes detailed protocols for the MTT and CellTiter-Glo assays, a summary of quantitative data on the effects of this compound on cancer cell lines, and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] With an IC50 of approximately 2 nM for TrkA, it displays high selectivity over other kinases.[1] The binding of NGF to TrkA activates downstream signaling pathways, such as the PI3K-Akt and Ras-MEK-ERK pathways, which are crucial for cell survival and proliferation.[2] By inhibiting TrkA, this compound effectively blocks these pro-survival signals, leading to the induction of apoptosis in cells that are dependent on this pathway for growth.[3] This makes this compound a valuable tool for cancer research, particularly for tumors that overexpress TrkA or are dependent on NGF signaling.
Quantitative Data Summary
The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines. The following table summarizes the dose-dependent effects of this compound on the viability of Ewing sarcoma cell lines.
| Cell Line | Assay Type | Concentration (µM) | Effect on Cell Viability | IC50 (µM) | Reference |
| RD-ES | Proliferation Assay | 0.1 | No significant reduction | 1.94 | [3] |
| 1 | Significant reduction (p < 0.05) | [3] | |||
| 5 | Significant reduction (p < 0.01) | [3] | |||
| 10 | Significant reduction (p < 0.001) | [3] | |||
| 15 | Significant reduction (p < 0.001) | [3] | |||
| SK-ES-1 | Proliferation Assay | 0.1 | Significant reduction (p < 0.01) | 1.13 | [3] |
| 1 | Significant reduction (p < 0.001) | [3] | |||
| 5 | Significant reduction (p < 0.001) | [3] | |||
| 10 | Significant reduction (p < 0.001) | [3] | |||
| 15 | Significant reduction (p < 0.001) | [3] |
Signaling Pathway
The diagram below illustrates the TrkA signaling pathway and the mechanism of action for this compound.
Caption: TrkA signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for a cell viability assay with this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction to produce a luminescent signal.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control cells.
Calculation of Percent Viability:
% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Control Cells) x 100
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
Application Notes and Protocols for Live-Cell Imaging with GW 441756
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW 441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), in live-cell imaging studies. This document outlines the mechanism of action, key applications, and detailed protocols for investigating TrkA signaling dynamics in real-time.
Introduction
This compound is a powerful research tool for dissecting the roles of TrkA in various cellular processes. As a selective inhibitor with a high affinity for TrkA, it allows for the precise interrogation of Nerve Growth Factor (NGF) signaling pathways.[1][2] Live-cell imaging with this compound enables the visualization and quantification of dynamic cellular events, such as neurite outgrowth, cell survival, and downstream signaling pathway activation, providing valuable insights into neurobiology and disease.
Mechanism of Action
This compound acts as a potent and specific inhibitor of the NGF receptor, TrkA, with an IC50 value of 2 nM.[1][2][3][4] By binding to the kinase domain of TrkA, this compound blocks its autophosphorylation and subsequent activation upon NGF binding. This inhibition prevents the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.[5] The high selectivity of this compound for TrkA over other kinases makes it an excellent tool for studying NGF-specific cellular functions.[2]
The inhibition of TrkA by this compound has been demonstrated to effectively block NGF-induced neurite outgrowth in PC12 cells and spinal cord neurons.[1] Furthermore, it can prevent TrkA-mediated cell death in certain cellular contexts.[3][6]
Signaling Pathway
The binding of NGF to its receptor TrkA initiates a signaling cascade that is inhibited by this compound.
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound in cell-based assays.
| Parameter | Value | Cell Type(s) | Reference(s) |
| IC50 (TrkA inhibition) | 2 nM | Cell-free assay | [1][2][3][4] |
| Effective Concentration | 1 µM | Spinal cord neurons, PC12 cells, CHO cells | [1][6] |
| Effective Concentration | 2 µM | SK-N-MC neuroblastoma cells | [7] |
| Incubation Time | 4 hours | PC12 cells | [1] |
| Incubation Time | 24 hours | SK-N-MC-TrkA cells | [7] |
| Incubation Time | 48 hours | Spinal cord neurons | [1] |
| Stock Solution Solvent | DMSO | N/A | [2][3] |
| Stock Solution Conc. | 15 mM | N/A | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Neurite Outgrowth Inhibition
This protocol describes how to visualize the inhibitory effect of this compound on NGF-induced neurite outgrowth in a neuron-like cell line (e.g., PC12).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
DMSO (for stock solution)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescent neurite stain (e.g., Calcein AM or a fluorescently tagged tubulin marker)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Plate PC12 cells onto collagen-coated, glass-bottom dishes at a density that allows for clear visualization of individual cells and their processes.
-
Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a working solution of NGF in pre-warmed cell culture medium to the desired final concentration (e.g., 50 ng/mL).
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium. A final concentration of 1 µM is a good starting point.[1]
-
-
Experimental Setup:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
NGF Stimulation Group: Treat cells with NGF.
-
Inhibition Group: Pre-incubate cells with this compound for 1-2 hours before adding NGF. Maintain the presence of this compound throughout the experiment.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Add the fluorescent neurite stain according to the manufacturer's protocol, if necessary for visualization.
-
Acquire images at regular intervals (e.g., every 30-60 minutes) for up to 48 hours to monitor neurite outgrowth. Use phase-contrast or DIC imaging to observe cell morphology and a fluorescence channel for the neurite stain.
-
-
Data Analysis:
-
Quantify neurite length and number of neurites per cell at different time points using image analysis software (e.g., ImageJ/Fiji).
-
Compare the extent of neurite outgrowth between the different experimental groups.
-
Caption: Experimental workflow for live-cell imaging of neurite outgrowth.
Protocol 2: Monitoring Downstream Signaling Events
This protocol outlines a method to observe the effect of this compound on the activation of downstream signaling molecules, such as ERK, using a fluorescent biosensor.
Materials:
-
Cells expressing a fluorescent biosensor for a downstream signaling molecule (e.g., a FRET-based ERK activity sensor).
-
Cell culture medium
-
NGF
-
This compound
-
DMSO
-
Live-cell imaging microscope with FRET capabilities and environmental control.
Procedure:
-
Cell Preparation:
-
Seed cells expressing the fluorescent biosensor onto glass-bottom dishes.
-
Allow cells to grow to an appropriate confluency.
-
-
Reagent Preparation:
-
Prepare stock and working solutions of NGF and this compound as described in Protocol 1.
-
-
Live-Cell Imaging and Treatment:
-
Mount the dish on the microscope stage.
-
Begin acquiring baseline images of the biosensor's fluorescence.
-
Add this compound (or vehicle) to the cells and continue imaging for a pre-incubation period (e.g., 1 hour).
-
Add NGF to stimulate the signaling pathway and continue to acquire images at a high temporal resolution (e.g., every 1-5 minutes) to capture the dynamics of the signaling event.
-
-
Data Analysis:
-
Measure the change in the FRET ratio or fluorescence intensity of the biosensor over time in individual cells.
-
Compare the activation kinetics and amplitude of the signaling response in the presence and absence of this compound.
-
Troubleshooting
-
Low Cell Viability: Ensure the final concentration of DMSO is low (<0.1%) to avoid solvent toxicity. Optimize the concentration of this compound for your specific cell line.
-
No Inhibitory Effect: Verify the activity of the this compound stock solution. Increase the pre-incubation time or the concentration of the inhibitor.
-
Phototoxicity: Minimize the exposure of cells to excitation light by reducing the laser power, increasing the interval between image acquisition, and using sensitive detectors.
-
Signal-to-Noise Ratio: Use high-quality, low-autofluorescence imaging media. Optimize the expression level of any fluorescent reporters to be bright enough for detection but not so high as to be toxic or cause artifacts.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool for the live-cell imaging of TrkA-mediated cellular processes, contributing to a deeper understanding of neurotrophin signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 6. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GW441756 In Vivo Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3][4] The NGF/TrkA signaling pathway is crucial for the development and survival of neurons and has been implicated in the progression of various cancers, including those of the prostate and sarcomas.[5][6] In neoplastic cells, the autocrine or paracrine activation of TrkA by NGF can promote cell proliferation, survival, and migration.[5][7] Consequently, targeting the TrkA receptor with inhibitors like GW441756 presents a promising therapeutic strategy for cancers dependent on this pathway.[5] In vitro studies have demonstrated that GW441756 can induce apoptosis and inhibit the proliferation of human myosarcoma and prostatic carcinoma cell lines.[5][7] Furthermore, in myosarcomas, GW441756 has been shown to upregulate the p75NTR receptor, which can contribute to apoptosis.[5]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of GW441756 in xenograft models of human cancers, such as prostate cancer and sarcoma. The protocols outlined below are intended to serve as a guide for researchers to design and execute preclinical studies to assess the anti-tumor activity of GW441756.
Quantitative Data Summary
The following tables present illustrative quantitative data from a hypothetical in vivo xenograft study evaluating the efficacy of GW441756. This data is representative of typical outcomes observed with effective TrkA inhibitors in preclinical models and serves as a template for data presentation.
Table 1: In Vivo Efficacy of GW441756 in a Human Myosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 28 (± SEM) |
| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 150 | - | +2.5 ± 1.0 |
| GW441756 | 10 | Oral Gavage | Daily | 825 ± 95 | 45 | +1.8 ± 1.2 |
| GW441756 | 30 | Oral Gavage | Daily | 450 ± 60 | 70 | +0.5 ± 1.5 |
| Positive Control (Doxorubicin) | 5 | Intraperitoneal | Twice Weekly | 375 ± 55 | 75 | -5.0 ± 2.0 |
Table 2: In Vivo Efficacy of GW441756 in a Human Prostate Cancer (PC-3) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle Control | - | Subcutaneous | Daily | 1200 ± 120 | - | +3.0 ± 0.8 |
| GW441756 | 15 | Subcutaneous | Daily | 720 ± 85 | 40 | +2.1 ± 1.0 |
| GW441756 | 50 | Subcutaneous | Daily | 360 ± 50 | 70 | +1.0 ± 1.3 |
| Positive Control (Docetaxel) | 10 | Intravenous | Once Weekly | 300 ± 45 | 75 | -4.5 ± 1.8 |
Experimental Protocols
Cell Line and Culture
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Cell Lines: Human myosarcoma (e.g., SK-UT-1) or prostate cancer (e.g., PC-3, CWR-22Rv1) cell lines expressing TrkA.[5][8]
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.
Animal Model
-
Species: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
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Housing: House mice in a pathogen-free environment with access to sterile food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: V = (L x W²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Formulation and Administration of GW441756
-
Formulation: Prepare GW441756 in a suitable vehicle for the chosen administration route. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) or a solution in a vehicle like PEG300, Tween 80, and water can be used.[1] For subcutaneous injection, a formulation in DMSO and PBS may be appropriate.
-
Administration: Administer GW441756 and the vehicle control according to the dosing schedule outlined in the study design (e.g., daily oral gavage). Body weights should be recorded at the time of dosing.
Efficacy Evaluation and Endpoint
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, ulceration) are observed.
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weights should be recorded. Tissues can be collected for further pharmacodynamic and histological analysis.
Visualizations
Caption: Simplified TrkA signaling pathway and the inhibitory action of GW441756.
Caption: Experimental workflow for an in vivo xenograft study with GW441756.
References
- 1. Administration of a tropomyosin receptor kinase inhibitor attenuates sarcoma-induced nerve sprouting, neuroma formation and bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative effects of GW441756, a novel inhibitor of NGFreceptor tyrosine kinase a (TRKA), in human sarcoma | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 8. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing GW441756 for Neurite Outgrowth Inhibition Assays
Introduction
Neurite outgrowth, the process by which neurons extend axons and dendrites, is a fundamental aspect of neuronal development, regeneration, and circuit formation. Nerve Growth Factor (NGF) is a well-characterized neurotrophin that promotes neurite outgrowth by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA). The activation of TrkA initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt, Ras/MAPK, and PLCγ pathways, culminating in cytoskeletal rearrangements and gene expression changes that drive neurite extension.[1][2] GW441756 is a potent and specific inhibitor of TrkA tyrosine kinase activity, with an IC50 of 2 nM.[3] This property makes GW441756 an invaluable tool for researchers studying NGF-mediated neuronal differentiation and for screening compounds that may modulate neurite outgrowth independently of the TrkA signaling pathway. These application notes provide a comprehensive guide for utilizing GW441756 in neurite outgrowth assays.
Mechanism of Action
GW441756 acts as an ATP-competitive inhibitor of the TrkA receptor tyrosine kinase. By binding to the ATP-binding pocket of the TrkA kinase domain, GW441756 prevents the autophosphorylation of the receptor upon NGF binding. This blockade of TrkA activation effectively abrogates all downstream signaling cascades, leading to the inhibition of NGF-induced neurite outgrowth.[1][3]
Data Presentation
The inhibitory effect of GW441756 on NGF-induced neurite outgrowth is dose-dependent. The following table summarizes the expected outcomes based on published data and general observations.
| Concentration of GW441756 | Expected Effect on NGF-Induced Neurite Outgrowth | Cell Type | Reference |
| 1.0 µM | Abolishes BmK NSPK-induced neurite outgrowth | Spinal cord neurons | [3] |
| 1.0 µM | Inhibits nerve growth factor induced neurite outgrowth | PC12 cells | [3] |
| 1.0 µM | Did not significantly suppress TRTS-induced neuritogenesis (a TrkA-independent process) | PC12 cells | [4] |
Note: The optimal concentration of GW441756 for complete inhibition of NGF-induced neurite outgrowth may vary depending on the cell type, NGF concentration, and specific experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
Mandatory Visualizations
Signaling Pathway of NGF-Induced Neurite Outgrowth and Inhibition by GW441756
References
- 1. Androgens and NGF Mediate the Neurite-Outgrowth through Inactivation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve GW 441756 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of GW 441756 for cell culture applications. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO, while it is insoluble in water and ethanol.[1][2][3]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 13.8 mg/mL, with some sources indicating solubility up to 27.5 mg/mL (99.89 mM).[1][2] For practical purposes, preparing a high-concentration stock solution in the range of 10-25 mg/mL is common.
Q3: How should I store the this compound stock solution?
A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[2] The powder form can be stored at -20°C for up to three years.[2][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tyrosine Kinase A (TrkA).[6] By inhibiting TrkA, it blocks downstream signaling pathways involved in cell proliferation and survival, which can lead to apoptosis.[1][2]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 275.31 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.75 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 275.31 g/mol = 0.0027531 g = 2.75 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[1][7]
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Visually inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Data Presentation
| Parameter | Value | Reference(s) |
| Molecular Weight | 275.31 g/mol | |
| Solubility in DMSO | ≥13.75 mg/mL | [1] |
| 15 mM | ||
| 25 mg/mL (90.81 mM) | [3] | |
| 27.5 mg/mL (99.89 mM) | [2] | |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Ethanol | Insoluble | [1][2][3] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2][5] |
| Recommended Storage (Stock in DMSO) | -20°C for up to 1 month, -80°C for up to 1 year | [2] |
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Solution:
Issue 2: Precipitation is observed after adding the this compound stock solution to the cell culture medium.
-
Possible Cause: This is likely due to "solvent shock," where the compound crashes out of the aqueous medium. The final concentration of the compound may also exceed its solubility limit in the media.
-
Solution:
-
Dilution Technique: Add the DMSO stock solution dropwise to the cell culture medium while gently swirling.[8] This helps to disperse the compound quickly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced toxicity and precipitation.[9][10]
-
Pre-warm Media: Use cell culture medium that is at 37°C.
-
Increase Media Volume: Add the stock solution to a larger volume of media to facilitate rapid dilution.
-
Issue 3: I am observing cell toxicity that may not be related to the inhibitory effect of this compound.
-
Possible Cause: The final concentration of DMSO in the cell culture may be too high, or the concentration of this compound is causing off-target effects.
-
Solution:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest concentration of this compound.[9]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.
-
Lower DMSO Concentration: Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the cell culture.[9]
-
Visualizations
Caption: Workflow for dissolving this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Trk receptor | CDK | Apoptosis | Raf | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
GW 441756 precipitation in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 441756. The information is designed to address common issues, particularly precipitation in aqueous buffers, and to provide clear protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF).[1] It functions by blocking the tyrosine kinase activity of TrkA with an IC50 of 2 nM.[1][2][3] This inhibition prevents the downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in neuronal survival and differentiation. In some cellular contexts, this can lead to an increase in caspase-3 activity and subsequent apoptosis.[2]
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water and ethanol.[2] Its primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[2][4] The solubility in DMSO can vary slightly between batches and suppliers, but it is generally high. For preparing working solutions for in vivo or cell culture experiments, a multi-step dilution process involving co-solvents is often necessary.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is the most common issue encountered with this compound. This occurs because the compound is poorly soluble in aqueous environments.[2] When the highly concentrated DMSO stock is introduced into the aqueous medium, the DMSO concentration drops significantly, reducing its solvating capacity for this compound and causing the compound to fall out of solution.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. The general principle is to first create a stock solution in 100% DMSO and then dilute it further. For cell culture, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] For in vivo studies, a co-solvent system is often required. A common method involves a step-wise addition of solvents like PEG300 and Tween-80 before the final addition of an aqueous solution like saline or ddH2O.[1][2][3] It is also recommended to prepare working solutions fresh for each experiment.[1] If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[1]
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding DMSO stock to aqueous buffer.
| Potential Cause | Recommended Solution |
| High final concentration of this compound: The desired final concentration may exceed its solubility limit in the aqueous buffer. | Determine the optimal working concentration for your specific cell line and experiment, which may require empirical testing. Consider starting with a lower concentration range. |
| "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of hydrophobic compounds. | If possible, test the solubility in a buffer with a lower salt concentration. However, ensure the buffer is still appropriate for your experimental system. |
| Incorrect dilution method: Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and immediate precipitation. | Prepare an intermediate dilution of the DMSO stock in your cell culture medium or buffer. Alternatively, add the DMSO stock to a small volume of medium first and then bring it up to the final volume. Always mix thoroughly after each addition. |
Issue: Solution is initially clear but precipitation occurs over time (e.g., during incubation).
| Potential Cause | Recommended Solution |
| Compound instability in aqueous solution: this compound may not be stable in the aqueous buffer over long periods. | Prepare fresh working solutions immediately before each experiment.[1] Avoid storing diluted aqueous solutions. |
| Temperature changes: A decrease in temperature can reduce the solubility of the compound. | Ensure that all solutions are maintained at the experimental temperature. If solutions are stored in the refrigerator, allow them to warm to the experimental temperature before use. |
| Interaction with components in the medium: Components in complex media (e.g., proteins in serum) could potentially interact with the compound and reduce its solubility. | If using a serum-containing medium, try reducing the serum concentration if your experimental design allows. Alternatively, test the solubility in a simpler, serum-free medium first. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Source |
| DMSO | 62.5 mg/mL (227.03 mM) | [3] |
| DMSO | 27.5 mg/mL (99.89 mM) | [2][6] |
| DMSO | 25 mg/mL (90.81 mM) | [2] |
| DMSO | 5 mg/mL | [4][7] |
| DMSO | 4.13 mg/mL (15 mM) | |
| DMF | 1 mg/mL | [7] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Note: The reported solubility in DMSO varies across different suppliers and batches. It is recommended to consult the certificate of analysis for the specific batch you are using.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: ~275.3 g/mol ) and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
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Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][3]
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Storage: Aliquot the stock solution into smaller, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol is an example, and the optimal formulation may need to be determined empirically.
-
Prepare a DMSO stock solution of this compound at a suitable concentration (e.g., 20.8 mg/mL).[1]
-
Stepwise Dilution: For a 1 mL final working solution, follow these steps, ensuring the solution is clear after each addition:
-
Use Immediately: The final mixed solution should be used immediately for optimal results.[1][2]
Visualizations
References
Optimizing GW 441756 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW441756, a potent and selective inhibitor of the NGF receptor tyrosine kinase A (TrkA).
Frequently Asked Questions (FAQs)
Q1: What is GW441756 and what is its primary mechanism of action?
GW441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] Its primary mechanism of action is to block the kinase activity of TrkA, thereby inhibiting downstream signaling pathways such as MAPK/ERK and PI3K/Akt.[3] This inhibition can prevent cellular processes like proliferation, differentiation, and survival, and it can also induce apoptosis.[4][5]
Q2: What is the IC50 of GW441756 for TrkA?
The IC50 of GW441756 for TrkA is approximately 2 nM in cell-free assays.[1][2][4] It displays high selectivity for TrkA with over 100-fold selectivity against a range of other kinases.[2][3]
Q3: In which solvents is GW441756 soluble?
GW441756 is soluble in Dimethyl Sulfoxide (DMSO).[2][3][5] It is insoluble in water and ethanol.[5] For in vivo applications, specific formulations using a combination of DMSO, PEG300, Tween 80, and saline or ddH2O are required.[1][4]
Q4: What are the common experimental applications of GW441756?
GW441756 is commonly used in various research areas, including:
-
Neurobiology: To study the role of NGF/TrkA signaling in neuronal survival, differentiation, and neurite outgrowth.[1][6][7]
-
Oncology: To investigate the anti-proliferative and pro-apoptotic effects on cancer cells where TrkA is overexpressed or activated, such as in pancreatic and sarcoma cell lines.[5][8][9]
-
Alzheimer's Disease Research: To explore the paradoxical effects of TrkA inhibition on amyloid-β protein precursor (AβPP) processing.[5][10]
Troubleshooting Guides
Issue 1: Difficulty dissolving GW441756 or precipitation in media.
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Possible Cause: Improper solvent or storage conditions. GW441756 has poor aqueous solubility.
-
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[4]
-
Prepare a high-concentration stock solution: Dissolve GW441756 in 100% DMSO to create a stock solution (e.g., 10 mM or higher).[3][5] Gentle warming to 37°C or sonication can aid dissolution.[5][9]
-
Aliquot and store properly: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][9]
-
Dilute fresh for experiments: When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Issue 2: No observable effect of GW441756 in the experiment.
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Possible Cause: Sub-optimal concentration, inactive compound, or issues with the experimental system.
-
Troubleshooting Steps:
-
Verify Compound Activity: If possible, test the compound in a well-established positive control system where TrkA inhibition is known to produce a specific phenotype.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
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Check Cell Line: Confirm that your cell line expresses functional TrkA receptors.
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Incubation Time: Ensure the incubation time is sufficient for the desired effect to manifest. This can range from a few hours to 48 hours or longer depending on the biological process being studied.[1][7]
-
Issue 3: High levels of cell death or unexpected off-target effects.
-
Possible Cause: The concentration of GW441756 is too high, leading to cytotoxicity or inhibition of other kinases.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration of GW441756 for your specific cell line using an assay like MTT or trypan blue exclusion.
-
Lower the Concentration: Use the lowest effective concentration of GW441756 that produces the desired on-target effect with minimal toxicity.
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Include Proper Controls: Always include a vehicle control (DMSO) at the same final concentration as your treated samples to account for any solvent effects.
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Evaluate Off-Target Effects: If off-target effects are suspected, consider using a structurally different TrkA inhibitor as a complementary tool or testing the effect of GW441756 on the activity of other related kinases.
-
Data Presentation
Table 1: Solubility of GW441756
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥13.75 mg/mL (≥49.9 mM) | [5] |
| DMSO | 4.13 mg/mL (15 mM) | [2] |
| DMSO | 27.5 mg/mL (99.89 mM) | [4] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Table 2: Reported Effective Concentrations of GW441756 in Experiments
| Application | Cell Line/Model | Concentration | Incubation Time | Observed Effect | Reference |
| Neurite Outgrowth Inhibition | Spinal Cord Neurons | 1 µM | 48 hours | Abolished BmK NSPK-induced neurite outgrowth | [1][7] |
| Neurite Outgrowth Inhibition | PC12 Cells | 1 µM | 4 hours | Inhibited NGF-induced neurite outgrowth | [1][7] |
| Anti-proliferative Effect | HTB114 (Human Muscle Sarcoma) | Dose-dependent | Not Specified | Decreased neoplastic proliferation | [5][9] |
| Apoptosis Induction | HTB114 (Human Muscle Sarcoma) | Dose-dependent | Not Specified | Increased apoptosis and caspase-3 levels | [5][9] |
| Inhibition of TrkA Signaling | SK-N-MC-TrkA Cells | 2 µM | 12-24 hours | Blocked TrkA-induced phosphorylation | [6] |
| In Vivo Study | PDAPP (J20) Mice (Alzheimer's Model) | 10 mg/kg/day (Sub-Q) | 5 days | Increased sAβPPα levels | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GW441756 using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration range of GW441756 for inhibiting a specific cellular response (e.g., proliferation, phosphorylation of a downstream target).
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
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Prepare GW441756 Dilutions:
-
Prepare a 10 mM stock solution of GW441756 in 100% DMSO.
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Perform a serial dilution of the stock solution in cell culture medium to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and below 0.1%.
-
-
Treatment:
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW441756.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if applicable.
-
-
Incubation: Incubate the cells for a predetermined period based on the biological process being studied (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling pathway analysis).
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Assay Endpoint: Measure the desired outcome. This could be:
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Cell Viability/Proliferation: Using assays like MTT, WST-1, or cell counting.
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Protein Phosphorylation: Lyse the cells and perform Western blotting to detect the phosphorylation status of TrkA or downstream targets like ERK or Akt.
-
-
Data Analysis: Plot the response as a function of the GW441756 concentration and determine the EC50 or the optimal inhibitory concentration for your experiment.
Mandatory Visualizations
Caption: Inhibition of the TrkA signaling pathway by GW441756.
Caption: A logical workflow for optimizing GW441756 concentration.
Caption: A troubleshooting flowchart for common GW441756 experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
GW 441756 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GW 441756, a potent and selective inhibitor of the TrkA receptor tyrosine kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C, where it can be stable for up to three years. Once in solution, it is best to aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.
Q2: How should I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility. To enhance dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath. The compound is generally insoluble in water and ethanol.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are stable for up to one year when stored at -80°C and for up to one month when stored at -20°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment and use them immediately for optimal results.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitates. Biologically, a decrease in the expected inhibitory activity in your assay, such as a loss of potency (increased IC50 value), would be a strong indicator of degradation.
Data Presentation
Storage and Stability Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated. |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Room Temperature | Use immediately | Prepare fresh for each experiment. |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥13.75 mg/mL, Soluble to 15 mM, Soluble to 50 mM, 27.5 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: Error in preparing stock or working solutions. 3. Assay Issues: Problems with other reagents, cell viability, or the experimental setup. | 1. Verify Compound Integrity: Prepare a fresh stock solution of this compound from lyophilized powder. If possible, confirm the identity and purity of the compound using analytical methods like HPLC/MS. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations for dilutions. 3. Include Proper Controls: Use a positive control (another known TrkA inhibitor) and a negative control (vehicle only) in your experiment to validate the assay. |
| Precipitation of the compound in solution | 1. Low Solubility: The concentration of this compound exceeds its solubility in the solvent or aqueous medium. 2. Temperature Effects: The compound may be less soluble at lower temperatures. 3. Solvent Quality: Use of old or non-anhydrous DMSO. | 1. Adjust Concentration: Lower the concentration of the working solution. For in vivo preparations, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility. 2. Warm the Solution: Gently warm the solution to 37°C or use sonication to aid dissolution. 3. Use High-Quality Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions. |
| High background signal in the assay | 1. Compound Interference: this compound may interfere with the assay detection method (e.g., fluorescence). 2. Off-Target Effects: The compound may be interacting with other components in the assay. | 1. Run a "No Enzyme" Control: Perform the assay with your compound but without the kinase to see if the compound itself is generating a signal. 2. Vary Assay Conditions: Adjust buffer components or the detection method if possible. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Preparation of DMSO Stock Solution (e.g., 10 mM):
-
Equilibrate the vial of lyophilized this compound (Molecular Weight: 275.31 g/mol ) to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of powder, add 363.24 µL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of Aqueous Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
-
Important: Prepare the aqueous working solution immediately before use. Do not store aqueous solutions of this compound.
-
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Avoiding GW 441756 cytotoxicity in primary neurons
Welcome to the technical support center for the use of GW 441756 in primary neuron cultures. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the cytotoxic effects of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF). With an IC50 of approximately 2 nM, it effectively blocks the NGF signaling pathway. This pathway is crucial for the survival, differentiation, and maintenance of various neuronal populations. By inhibiting TrkA, this compound can induce apoptosis, or programmed cell death, in neurons that are dependent on NGF signaling for their survival.
Q2: Why am I observing significant cytotoxicity in my primary neuron cultures after treatment with this compound?
A2: Primary neurons, particularly those from the peripheral nervous system and certain central nervous system populations like basal forebrain cholinergic neurons, are highly dependent on NGF for survival. This compound blocks the pro-survival signals initiated by NGF binding to TrkA. This disruption of the signaling cascade leads to the activation of apoptotic pathways, resulting in neuronal cell death. The cytotoxicity is, therefore, an expected on-target effect of TrkA inhibition in these cell types.
Q3: What are the typical concentrations of this compound used in primary neuron cultures?
A3: Based on available literature, concentrations around 1 µM have been used to inhibit NGF-induced effects in primary neurons. However, the optimal concentration depends on the specific neuron type, culture density, and the desired level of TrkA inhibition. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological outcome while minimizing cytotoxicity.
Q4: How can I reduce the cytotoxic effects of this compound in my experiments?
A4: There are several strategies to mitigate the cytotoxicity of this compound:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve your experimental goals.
-
Co-treatment with Neuroprotective Agents: The use of anti-apoptotic agents can counteract the pro-death signaling induced by TrkA inhibition. A common strategy is to use a pan-caspase inhibitor, such as Z-VAD-FMK.
-
Activate Alternative Survival Pathways: For certain experimental designs, it may be possible to stimulate other pro-survival pathways. For instance, Brain-Derived Neurotrophic Factor (BDNF) signals through the TrkB receptor and can promote neuronal survival, potentially compensating for the lack of TrkA signaling.
Troubleshooting Guide: Unexpected Neuronal Cell Death
If you are experiencing higher-than-expected levels of cytotoxicity with this compound, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Action |
| High levels of cell death even at low concentrations of this compound. | Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary neurons at high concentrations. | Ensure the final concentration of DMSO in your culture medium is low (ideally ≤0.1%). Run a vehicle control with the same concentration of DMSO to assess its specific effect on cell viability. |
| Variability in cytotoxicity between experiments. | Inconsistent Cell Health: The health and density of your primary neuron culture can significantly impact their sensitivity to cytotoxic agents. | Standardize your primary neuron culture protocol, including dissection, dissociation, plating density, and media changes. Ensure cultures are healthy and have well-developed neurites before starting the experiment. |
| Complete loss of neurons. | Concentration Too High: The concentration of this compound may be too high for your specific neuronal type. | Perform a dose-response curve to determine the EC50 for cytotoxicity. Start with a lower concentration range (e.g., 10 nM - 1 µM) to find a suitable experimental window. |
| Cell death is observed, but the mechanism is unclear. | Apoptosis vs. Necrosis: While this compound is expected to induce apoptosis, other factors could be causing necrotic cell death. | Use assays to distinguish between apoptosis and necrosis. For example, a caspase-3 activity assay can confirm apoptosis, while an LDH release assay can indicate necrosis. |
Data Presentation: Hypothetical Cytotoxicity Data and Mitigation Strategies
The following tables present hypothetical but realistic data to guide your experimental design.
Table 1: Dose-Response Cytotoxicity of this compound in Primary Cortical Neurons (48-hour treatment)
| This compound Concentration (µM) | Neuronal Viability (%) (MTT Assay) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 95 |
| 0.1 | 82 |
| 0.5 | 55 |
| 1.0 | 38 |
| 5.0 | 15 |
| 10.0 | 5 |
Table 2: Efficacy of Neuroprotective Agents in Mitigating this compound-Induced Cytotoxicity (48-hour treatment)
| Treatment | Neuronal Viability (%) (MTT Assay) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 100 | 1.0 |
| This compound (1 µM) | 38 | 4.5 |
| This compound (1 µM) + Z-VAD-FMK (50 µM) | 75 | 1.2 |
| This compound (1 µM) + BDNF (50 ng/mL) | 68 | 2.1 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a range of this compound concentrations on primary neurons.
Materials:
-
Primary neuron culture (e.g., cortical or dorsal root ganglion neurons)
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle-only control (same final DMSO concentration).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, or until the formazan (B1609692) crystals are fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Co-treatment with a Caspase Inhibitor (Z-VAD-FMK)
This protocol is for assessing the ability of a pan-caspase inhibitor to rescue neurons from this compound-induced apoptosis.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
Z-VAD-FMK stock solution (in DMSO)
-
Culture medium
-
MTT assay reagents (as above) or a Caspase-3 activity assay kit
Procedure:
-
Cell Plating: Plate and mature primary neurons as described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound alone (e.g., 1 µM)
-
Z-VAD-FMK alone (e.g., 50 µM)
-
This compound (1 µM) + Z-VAD-FMK (50 µM)
-
-
Co-treatment: Prepare the treatment media. For the co-treatment group, add Z-VAD-FMK to the medium first, and then add this compound.
-
Incubation: Incubate for 48 hours.
-
Assessment:
-
Viability: Perform an MTT assay as described in Protocol 1.
-
Apoptosis: To confirm the mechanism, perform a caspase-3 activity assay according to the manufacturer's instructions. This typically involves cell lysis and incubation with a fluorogenic or colorimetric caspase-3 substrate.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Troubleshooting inconsistent GW 441756 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW441756 in their experiments. Our goal is to help you overcome common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is GW441756 and what is its primary mechanism of action?
A1: GW441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), which is the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] It functions by blocking the tyrosine kinase activity of TrkA with a reported IC50 of 2 nM.[2][3][4][5] This inhibition prevents the downstream signaling cascades mediated by NGF, which are involved in neuronal survival, differentiation, and pain perception.[1]
Q2: What are the common research applications of GW441756?
A2: Researchers have utilized GW441756 to investigate the role of TrkA signaling in various biological processes. It has been instrumental in studies related to:
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Neuroblastoma cell gene expression.[6]
-
Cleavage of amyloid-β protein precursor, which is relevant to Alzheimer's disease research.[7]
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Induction of apoptosis by blocking TrkA-mediated survival signals.[4]
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Investigation of pain pathways and neuronal sensitization.[3]
Q3: What is the recommended solvent and storage for GW441756?
A3: GW441756 is soluble in Dimethyl Sulfoxide (DMSO).[3][4][6] For long-term storage, it is advisable to store the compound as a powder at -20°C for up to 3 years.[4][8][9] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4][8]
Q4: What are the known off-target effects of GW441756?
A4: GW441756 is reported to be highly selective for TrkA, with over 100-fold selectivity against a range of other kinases.[1][2][3] However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[10][11] It is crucial to perform dose-response experiments to determine the optimal concentration for specific on-target effects while minimizing the risk of off-target interactions.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with GW441756, presented in a question-and-answer format.
Issue 1: Inconsistent Inhibition of TrkA Phosphorylation
Q: My Western blot results show variable inhibition of TrkA phosphorylation, even at the same concentration of GW441756. What could be the cause?
A: Inconsistent inhibition can stem from several factors related to compound handling, experimental setup, and cell culture conditions.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Fresh Dilutions: Always prepare fresh dilutions of GW441756 from a frozen stock for each experiment to avoid degradation.[13][14]
-
Solvent Concentration: Ensure the final DMSO concentration in your cell culture media is consistent and ideally below 0.5% (preferably ≤0.1%) to prevent solvent-induced cellular stress.[14]
-
Storage: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to compound degradation or precipitation.[4][13]
-
-
Cell Culture and Treatment:
-
Cell Confluency: Use cells at a consistent confluency (typically 70-80%) for all experiments, as cell density can affect signaling pathways.[13]
-
Serum Concentration: The presence of serum proteins in the culture media can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability.
-
Treatment Duration: Perform a time-course experiment to determine the optimal treatment duration for observing maximal TrkA inhibition in your specific cell model.
-
-
Experimental Protocol:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when preparing serial dilutions, to maintain accurate concentrations.[15]
-
Consistent Incubation: Maintain consistent incubation times and conditions (temperature, CO2 levels) across all experimental replicates.
-
Issue 2: High Variability in Cell Viability/Functional Assay Results
Q: I am observing significant variability in my cell viability (e.g., MTT, CellTiter-Glo®) or functional assay results when using GW441756. How can I improve reproducibility?
A: High variability in downstream functional assays often points to inconsistencies in cell handling, assay setup, or potential off-target effects at the concentrations used.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Dose-Response Curve: Perform a comprehensive dose-response curve to identify the optimal concentration range that elicits the desired on-target effect without inducing significant toxicity.[12][16]
-
IC50 Confirmation: If possible, determine the IC50 value for TrkA inhibition in your specific cell line and compare it to the published values (around 2 nM).[2][3][4][5]
-
-
Standardize Assay Procedures:
-
Cell Seeding: Ensure a uniform single-cell suspension before plating and mix the cell suspension between pipetting to maintain consistency.[15]
-
Assay Linearity: Confirm that your assay is being performed within its linear range. For example, in a kinase assay, ensure that substrate depletion is not a limiting factor.[17]
-
Quantitative Data Summary
| Parameter | Reported Value(s) | Source(s) |
| IC50 (TrkA) | 2 nM | [1][2][3][4][5] |
| Molecular Weight | 275.3 g/mol | [1][4] |
| Solubility in DMSO | 15 mM, 25 mg/mL, 27.5 mg/mL | [3][4] |
| Long-term Storage (Powder) | -20°C for ≥ 3 years | [4][6][9] |
| Stock Solution Storage | -80°C for 1 year in solvent | [4][8] |
Key Experimental Protocols
Protocol 1: Western Blot for TrkA Phosphorylation Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., PC12 or a cell line overexpressing TrkA) and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of GW441756 (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
NGF Stimulation: Stimulate the cells with an appropriate concentration of NGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-TrkA (Tyr490 or Tyr674/675). Subsequently, probe with an antibody for total TrkA as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phospho-TrkA signal to the total TrkA signal.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of GW441756. Include a DMSO vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan, or add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 for cell viability.
Visualizations
Caption: TrkA signaling pathways and the inhibitory action of GW441756.
Caption: Logical workflow for troubleshooting inconsistent GW441756 results.
References
- 1. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound | Trk receptor | CDK | Apoptosis | Raf | TargetMol [targetmol.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
GW 441756 off-target effects on TrkB and TrkC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW441756. The focus is on potential off-target effects on TrkB and TrkC receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of GW441756?
GW441756 is a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA).[1][2][3][4] It has a reported half-maximal inhibitory concentration (IC50) of 2 nM for TrkA in cell-free assays.[1][3][4]
Q2: Does GW441756 have off-target effects on TrkB and TrkC?
Q3: What are the downstream signaling pathways of Trk receptors?
Upon activation by their respective neurotrophin ligands (NGF for TrkA, BDNF and NT-4 for TrkB, and NT-3 for TrkC), Trk receptors dimerize and autophosphorylate on specific tyrosine residues. This initiates several downstream signaling cascades, including:
-
RAS-MAPK Pathway: Involved in cell proliferation, differentiation, and survival.
-
PI3K-Akt Pathway: Primarily involved in cell survival and growth.
-
PLCγ Pathway: Plays a role in calcium signaling and protein kinase C (PKC) activation.
Q4: What are the recommended controls when using GW441756 in experiments?
To ensure that the observed biological effects are due to the intended inhibition of TrkA signaling and to identify potential off-target effects, the following controls are recommended:
-
Vehicle Control: Use a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Dose-Response Analysis: Perform experiments over a range of GW441756 concentrations to establish a dose-dependent effect.
-
Use of a Structurally Unrelated TrkA Inhibitor: Comparing the effects of GW441756 with another TrkA inhibitor that has a different off-target profile can help confirm on-target effects.
-
Genetic Controls: Use siRNA, shRNA, or CRISPR/Cas9 to knock down TrkA, TrkB, or TrkC to see if the phenotype is mimicked by GW441756 treatment.
-
Rescue Experiments: If GW441756 induces a phenotype, attempt to rescue it by introducing a drug-resistant mutant of the target Trk kinase.
Troubleshooting Guide
Issue 1: I am observing inhibition of BDNF- or NT-3-mediated effects at micromolar concentrations of GW441756.
-
Possible Cause: This may be due to off-target inhibition of TrkB or TrkC by GW441756.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, confirm that you are seeing potent inhibition of NGF-mediated TrkA signaling at low nanomolar concentrations of GW441756 in your system.
-
Test for TrkB/TrkC Inhibition: Directly assess the effect of GW441756 on TrkB and TrkC activation in your cellular context. This can be done by stimulating cells with BDNF (for TrkB) or NT-3 (for TrkC) in the presence of varying concentrations of GW441756 and measuring the phosphorylation of TrkB or TrkC via Western blot or ELISA.
-
Analyze Downstream Signaling: Evaluate the phosphorylation status of downstream signaling molecules common to Trk pathways, such as Akt and ERK, in response to BDNF or NT-3 stimulation with and without GW441756.
-
Issue 2: My experimental results are inconsistent with the known function of TrkA.
-
Possible Cause: Off-target effects on TrkB, TrkC, or other kinases could be contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Review the Literature: Scrutinize the literature for the known roles of TrkB and TrkC in your experimental model system.
-
Perform a Kinase Selectivity Profile: If possible, consider having a kinase selectivity profile of GW441756 performed to identify other potential off-target kinases.
-
Use Alternative Inhibitors: Compare the phenotype observed with GW441756 to that of other, structurally different TrkA inhibitors with distinct off-target profiles.
-
Quantitative Data
Due to the limited publicly available data, a comprehensive table of IC50 values for GW441756 against a wide range of kinases is not possible. The known inhibitory concentration is summarized below. Researchers are advised to experimentally determine the IC50 for TrkB and TrkC in their specific assay system.
| Target | IC50 (nM) | Notes |
| TrkA | 2 | Potent on-target inhibition.[1][3][4] |
| TrkB | Not Reported | Off-target inhibition may occur at higher concentrations (e.g., 1 µM).[5] |
| TrkC | Not Reported | Off-target inhibition may occur at higher concentrations (e.g., 1 µM).[5] |
Experimental Protocols
Protocol 1: Western Blot for TrkB/TrkC Phosphorylation
This protocol describes how to assess the phosphorylation status of TrkB or TrkC in cultured cells following treatment with GW441756.
Materials:
-
Cell line expressing TrkB or TrkC
-
Cell culture media and supplements
-
GW441756 (stock solution in DMSO)
-
BDNF or NT-3 ligand
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-TrkB, anti-phospho-TrkC (Tyr820), anti-TrkC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Serum-starve the cells if necessary. Pretreat cells with various concentrations of GW441756 or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (BDNF for TrkB, NT-3 for TrkC) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TrkB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total TrkB/TrkC as a loading control.
-
Protocol 2: Immunoprecipitation for TrkC
This protocol can be used to enrich for TrkC to improve the detection of its phosphorylation status.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Anti-TrkC antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Wash buffer (e.g., modified RIPA buffer).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Pre-clearing the Lysate: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TrkC antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: The eluted samples can now be analyzed by Western blotting as described in Protocol 1, probing for phospho-TrkC and total TrkC.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of GW441756.
Caption: Experimental workflow to test for off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Interpreting Unexpected Phenotypes with GW 441756
This technical support center is designed for researchers, scientists, and drug development professionals using GW 441756. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the TrkA kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cellular processes mediated by NGF/TrkA signaling, such as neuronal survival, differentiation, and proliferation.[1]
Q2: We are observing a paradoxical increase in a specific cellular marker after treatment with this compound. Is this expected?
A2: While counterintuitive, paradoxical effects with kinase inhibitors can occur. A notable example with this compound has been observed in preclinical models of Alzheimer's disease. In these models, treatment with this compound led to an increase in the levels of the soluble, neuroprotective amyloid precursor protein alpha (sAβPPα). This is considered a paradoxical effect because NGF/TrkA signaling is generally thought to be beneficial in this context. This highlights that the inhibition of a signaling pathway can sometimes lead to unexpected compensatory mechanisms or shifts in protein processing.
Q3: Our cancer cell line, which we expected to be sensitive to TrkA inhibition, shows little to no response to this compound. What could be the reason?
A3: Several factors could contribute to a lack of response:
-
Low or Absent TrkA Expression: The cell line may not express TrkA at a sufficient level for it to be a primary driver of proliferation or survival.
-
NTRK1 Gene Fusion Status: The oncogenic potential of TrkA is often driven by chromosomal rearrangements leading to NTRK1 gene fusions. If your cell line does not harbor such a fusion, it may not be dependent on TrkA signaling.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the need for TrkA signaling. Crosstalk with receptors like the Epidermal Growth Factor Receptor (EGFR) has been reported for TrkA.
-
Drug Efflux: The cells may express high levels of multidrug resistance transporters that actively pump this compound out of the cell.
Q4: We are observing significant cell death in our non-cancerous control cell line at concentrations where we expect specific TrkA inhibition. Is this an off-target effect?
A4: This could be due to either on-target or off-target effects. While this compound is highly selective for TrkA, some non-cancerous cells may rely on a basal level of TrkA signaling for survival. Alternatively, at higher concentrations, off-target effects on other kinases crucial for cell survival cannot be ruled out. It is essential to perform a dose-response analysis to distinguish between on-target and off-target toxicity.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation or Survival
Symptoms:
-
Increased cell number in a proliferation assay (e.g., MTT, CellTiter-Glo).
-
Decreased markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining).
-
Activation of pro-survival signaling pathways (e.g., increased p-Akt, p-ERK).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Paradoxical Signaling | 1. Literature Review: Investigate if TrkA inhibition is known to have paradoxical effects in your specific cellular context. 2. Pathway Analysis: Perform western blotting for key components of related survival pathways (e.g., EGFR, HER2) to check for compensatory activation. |
| Off-Target Effects | 1. Dose-Response Curve: Determine if the proliferative effect occurs at concentrations significantly higher than the IC50 for TrkA. 2. Use an Alternative TrkA Inhibitor: Employ a structurally different TrkA inhibitor to see if the phenotype is reproducible. If not, an off-target effect of this compound is likely. |
| Cell Line Heterogeneity | 1. Clonal Selection: The observed proliferation may be due to the expansion of a small, resistant subpopulation of cells. Consider performing single-cell cloning and re-testing the sensitivity of individual clones. |
Issue 2: Unexpected Neurological or Behavioral Effects in Animal Models
Symptoms:
-
Weight gain.
-
Dizziness or ataxia.
-
Increased pain sensitivity upon withdrawal of the compound.
Possible Causes & Troubleshooting Steps:
These are likely on-target effects of TrkA inhibition. The NGF-TrkA signaling pathway is crucial for the development and function of the nervous system, including appetite regulation, balance, and pain perception.
| Symptom | Troubleshooting/Management Strategy |
| Weight Gain | 1. Monitor Food Intake: Quantify food consumption to determine if the weight gain is due to hyperphagia. 2. Dose Optimization: Perform a dose-ranging study to find the minimum effective dose with the least impact on weight. |
| Dizziness/Ataxia | 1. Dose Reduction: This is often the most effective way to mitigate these side effects. 2. Pharmacokinetic Analysis: Ensure that the drug concentration in the central nervous system is within the therapeutic range and not excessively high. |
| Withdrawal Pain | 1. Gradual Tapering: If possible, gradually reduce the dose of this compound rather than abrupt cessation. 2. Symptomatic Treatment: Consider the use of analgesics during the withdrawal period. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| TrkA | 2 | Cell-free assay |
| c-Raf1 | >100-fold higher than TrkA | Not specified |
| CDK2 | >100-fold higher than TrkA | Not specified |
Data compiled from publicly available sources.[1]
Table 2: Example of a Kinase Selectivity Profile
Disclaimer: A comprehensive, quantitative kinase selectivity profile for this compound is not publicly available. The following table for a hypothetical TrkA inhibitor, "Trk-Inhibitor-X," is provided for illustrative purposes to demonstrate how such data is presented and can be used to identify potential off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA | Potential for Off-Target Effect |
| TrkA | 5 | 1 | On-Target |
| TrkB | 50 | 10 | High |
| TrkC | 75 | 15 | High |
| ACK1 | 500 | 100 | Moderate |
| ALK | 1,200 | 240 | Low |
| FAK | 2,500 | 500 | Low |
| ZAK | >10,000 | >2,000 | Very Low |
| LCK | >10,000 | >2,000 | Very Low |
Mandatory Visualization
Caption: NGF/TrkA signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Western Blot for Phospho-TrkA (p-TrkA) Inhibition
Objective: To determine the effect of this compound on NGF-induced TrkA phosphorylation in a cellular context.
Materials:
-
Cell line expressing TrkA (e.g., PC12, SH-SY5Y)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human NGF
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-TrkA and then a loading control antibody (e.g., GAPDH) to confirm equal protein loading.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of a cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if cell death induced by this compound is due to apoptosis.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
References
Technical Support Center: GW441756 and Fluorescence Assays
Welcome to the Technical Support Center for researchers utilizing GW441756 in fluorescence-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of GW441756 with your fluorescence assays. As a potent and selective inhibitor of the NGF receptor tyrosine kinase A (TrkA), GW441756 is a valuable tool in neuroscience and cancer research.[1][2][3] However, like many small molecules, its chemical structure may possess properties that can interfere with sensitive fluorescence detection methods.
Frequently Asked Questions (FAQs)
Q1: What is GW441756 and what is its mechanism of action?
GW441756 is a potent and selective inhibitor of the nerve growth factor (NGF) receptor, tyrosine kinase A (TrkA), with an IC50 of 2 nM.[1][4] It functions by blocking TrkA-mediated signaling pathways, which are involved in neuronal survival, differentiation, and pain modulation.[3] Dysregulation of this pathway is implicated in various neurodegenerative diseases and cancers. The chemical name for GW441756 is 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one.
Q2: Could GW441756 interfere with my fluorescence assay?
Q3: What are the common types of small molecule interference in fluorescence assays?
There are two primary modes of interference:
-
Autofluorescence: The compound itself emits light upon excitation, leading to an artificially high signal or false positives.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore in your assay, resulting in a decreased signal and potential false negatives.
Q4: What are the first steps to take if I suspect GW441756 is interfering with my assay?
The initial and most critical step is to run proper controls to determine if GW441756 is the source of the interference. This involves measuring the fluorescence of GW441756 alone in your assay buffer and comparing it to a vehicle control (e.g., DMSO).
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference
If you observe unexpected results in your fluorescence assay when using GW441756, follow this guide to determine the type of interference.
Issue: My fluorescence signal is unexpectedly high in the presence of GW441756.
This could be due to the autofluorescence of GW441756.
Troubleshooting Steps:
-
Measure Compound Autofluorescence:
-
Prepare a solution of GW441756 in your assay buffer at the same concentration used in your experiment.
-
Include a vehicle-only control (e.g., DMSO in assay buffer).
-
Measure the fluorescence of these solutions using the same excitation and emission wavelengths as your assay.
-
A significantly higher signal in the GW441756-containing solution compared to the vehicle control indicates autofluorescence.
-
-
Determine the Spectral Profile of GW441756:
-
If you have access to a spectrophotometer and a spectrofluorometer, measure the absorbance and fluorescence emission spectra of GW441756.
-
This will reveal the wavelengths at which the compound absorbs and emits light, allowing you to assess the potential for spectral overlap with your assay's fluorophores.
-
Issue: My fluorescence signal is unexpectedly low in the presence of GW441756.
This may be caused by fluorescence quenching.
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Run your assay to completion to generate the fluorescent product.
-
Add GW441756 to the completed reaction.
-
A decrease in the fluorescence signal upon the addition of GW441756 suggests quenching.
-
-
Analyze the Absorbance Spectrum:
-
Measure the absorbance spectrum of GW441756.
-
Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of potential quenching.
-
Experimental Protocols
Protocol 1: Determining the Spectral Properties of GW441756
Objective: To measure the absorbance and fluorescence emission spectra of GW441756.
Materials:
-
GW441756
-
DMSO (or another appropriate solvent)
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of GW441756 in DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution in your assay buffer to the final concentration used in your experiments. Prepare a vehicle control with the same concentration of DMSO.
-
Absorbance Spectrum Measurement:
-
Use the vehicle control to blank the spectrophotometer.
-
Scan the absorbance of the GW441756 working solution across a relevant range of wavelengths (e.g., 250-700 nm).
-
-
Fluorescence Emission Spectrum Measurement:
-
Excite the GW441756 working solution at its absorbance maximum (determined in the previous step) and at the excitation wavelength of your assay's fluorophore.
-
Scan the emission spectrum across a relevant range of wavelengths.
-
Protocol 2: Control Experiments for Autofluorescence and Quenching
Objective: To determine if GW441756 exhibits autofluorescence or quenching in your specific assay.
Materials:
-
Your complete assay components (enzyme, substrate, cells, etc.)
-
GW441756
-
Vehicle (e.g., DMSO)
-
Assay buffer
-
Fluorescence plate reader
Methodology for Autofluorescence Control:
-
In a multi-well plate, set up the following conditions:
-
Blank: Assay buffer only.
-
Vehicle Control: Assay buffer + vehicle.
-
GW441756 Control: Assay buffer + GW441756 (at your experimental concentration).
-
-
Read the plate at the excitation and emission wavelengths of your assay.
-
Interpretation: A significantly higher signal in the "GW441756 Control" well compared to the "Vehicle Control" indicates autofluorescence.
Methodology for Quenching Control:
-
Run your standard fluorescence assay to completion to generate a stable fluorescent signal.
-
To a set of wells with the completed reaction, add GW441756 at your experimental concentration.
-
To another set of control wells, add the same volume of vehicle.
-
Read the fluorescence immediately after addition and at several time points.
-
Interpretation: A significant decrease in fluorescence in the wells with GW441756 compared to the vehicle control wells suggests quenching.
Data Presentation
Table 1: Hypothetical Spectral Properties of a Small Molecule Inhibitor
| Property | Wavelength (nm) |
| Absorbance Maximum (λmax) | 350 |
| Emission Maximum (λem) | 450 |
Note: These are hypothetical values. It is essential to determine the actual spectral properties of GW441756 experimentally.
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Key Control Experiment |
| Increased Fluorescence | Compound Autofluorescence | Measure fluorescence of compound alone |
| Decreased Fluorescence | Compound Quenching | Add compound to completed assay |
| High Variability | Compound Precipitation | Visual inspection of wells |
Visualizations
Signaling Pathway
References
- 1. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Based No-Wash Fluorescence Assays for Compound Screens Using a Fluorescence Cytometry Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing GW 441756 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GW 441756, a potent TrkA inhibitor, while minimizing experimental variability. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or no inhibitory effect observed in cell-based assays. | a) Incorrect Inhibitor Concentration: The optimal concentration of this compound can vary between cell lines. b) Cell Line Sensitivity: Not all cell lines express TrkA at sufficient levels. c) Poor Inhibitor Stability: The compound may be degrading in the cell culture medium. d) Cell Line Misidentification or Contamination: The cell line may not be what it is believed to be. | a) Perform a dose-response experiment to determine the IC50 for your specific cell line. A starting range of 1 nM to 10 µM is recommended. b) Verify TrkA expression in your cell line using Western blot or qPCR. c) Prepare fresh stock solutions regularly and consider the stability of the compound in your specific media (see Section IV for more details). Minimize the time the compound is in the incubator. d) Authenticate your cell line using Short Tandem Repeat (STR) profiling. |
| 2. High variability between replicate wells in cell viability or proliferation assays. | a) Uneven Cell Seeding: Inconsistent number of cells per well. b) Edge Effects: Evaporation from the outer wells of a multi-well plate. c) Incomplete Solubilization: The compound may not be fully dissolved in the media. | a) Ensure a single-cell suspension and proper mixing before and during seeding. b) Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. c) When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution dropwise while gently vortexing the media to prevent precipitation. Visually inspect the final solution for any precipitates before adding it to the cells. |
| 3. Unexpected or off-target effects observed. | a) Inhibition of Other Kinases: While this compound is a potent TrkA inhibitor, it may have off-target effects at higher concentrations. There are reports of it also inhibiting LRRK2. b) High Compound Concentration: Using concentrations significantly above the IC50 for TrkA increases the likelihood of engaging off-target kinases. | a) Review the kinase selectivity profile of this compound (see Table 2). If LRRK2 is expressed in your cell model, consider its potential inhibition. b) Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to TrkA inhibition, consider using a structurally different TrkA inhibitor as a control. |
| 4. Difficulty dissolving this compound. | Improper Solvent or Technique: The compound has specific solubility properties. | This compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in 100% DMSO. For aqueous working solutions, further dilution is necessary. Warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath can aid dissolution.[1] |
| 5. Precipitate forms when diluting the stock solution in cell culture media. | Poor Aqueous Solubility: Rapid addition of a concentrated DMSO stock to an aqueous solution can cause the compound to precipitate. | Add the DMSO stock solution to the cell culture medium dropwise while gently vortexing. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. |
II. Quantitative Data
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference(s) |
| Primary Target | TrkA (Tropomyosin receptor kinase A) | [2][3][4] |
| IC50 (TrkA) | 2 nM | [2][3][4] |
| Molecular Weight | 275.3 g/mol | [3] |
| Formula | C₁₇H₁₃N₃O | [4] |
| CAS Number | 504433-23-2 | [2] |
| Solubility in DMSO | ≥13.75 mg/mL; Soluble to 50 mM | [1][5] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C | [3] |
Table 2: Kinase Selectivity Profile of this compound
Note: A comprehensive, publicly available kinase selectivity panel for this compound is limited. The following information is based on available data.
| Kinase | Activity/Selectivity | Reference(s) |
| TrkA | IC50 = 2 nM | [2][3][4] |
| c-Raf1 | Very little activity (IC50 > 12 µM) | [3] |
| CDK2 | Very little activity (IC50 > 7 µM) | [3] |
| LRRK2 | Inhibitor (IC50 = 320 nM) | [1] |
III. Experimental Protocols
A. General Protocol for Preparing this compound Working Solutions
1. Preparation of Stock Solution (10 mM in DMSO):
-
This compound has a molecular weight of 275.3 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.753 mg of this compound in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing. Gentle warming to 37°C may aid in dissolution.[1]
-
Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
2. Preparation of Aqueous Working Solution for In Vitro Experiments:
-
For cell-based assays, it is recommended to prepare fresh dilutions from the DMSO stock solution in your cell culture medium.
-
To minimize DMSO toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Example: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. It is best to do this in a stepwise manner (e.g., first a 1:100 dilution to make a 100 µM intermediate solution, then a 1:10 dilution of the intermediate in the final volume of media).
-
Add the DMSO solution to the medium dropwise while gently mixing to prevent precipitation.
3. Preparation of Formulation for In Vivo Experiments:
-
A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Example Formulation:
-
Add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
This formulation should be prepared fresh before each use.[3]
B. Protocol for Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
C. Protocol for Western Blot Analysis of TrkA Pathway Inhibition
This protocol provides a general framework for assessing the phosphorylation status of TrkA and its downstream targets.
1. Cell Lysis:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TrkA, total TrkA, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the TrkA receptor tyrosine kinase. This disrupts downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.
References
GW 441756 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW 441756 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound, particularly in the context of long-term experiments.
Issue 1: Diminished or Loss of Expected Biological Activity
Question: I am observing a reduced or complete loss of the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?
Answer: A gradual or sudden loss of biological activity is a common indicator of compound degradation. Several factors in a typical cell culture environment can contribute to the degradation of a small molecule inhibitor like this compound. These include the temperature (37°C), the pH of the culture medium, and exposure to light. Additionally, components within the serum of the culture medium can potentially bind to or metabolize the inhibitor.[1][2][3]
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: For each experiment, prepare fresh working solutions of this compound from a frozen stock. Avoid using previously prepared working solutions that have been stored for an extended period.
-
Assess Stability in Media: To determine if the media is causing degradation, incubate this compound in your cell culture medium at 37°C for the same duration as your experiment. At various time points, test the activity of this pre-incubated solution in a short-term functional assay. A time-dependent decrease in potency would suggest instability in the culture medium.[3]
-
Replenish the Inhibitor: In long-term experiments, the concentration of the active compound can decrease over time. Consider performing partial or full media changes with fresh inhibitor at regular intervals.[4]
-
Review Storage of Stock Solutions: Ensure your stock solutions are stored correctly. Improper storage is a primary cause of inhibitor instability. Refer to the storage guidelines in the FAQs below.
dot
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
Issue 2: Inconsistent Results Between Experimental Replicates
Question: I am observing significant variability in the efficacy of this compound between different batches of experiments conducted over a long period. What could be the reason?
Answer: Inconsistent results can often be traced back to the handling and storage of the inhibitor stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound.[2] Additionally, if the stock solution is not properly mixed after thawing, it can lead to inaccurate concentrations in your working solutions.
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes upon preparation.[2]
-
Ensure Homogeneity: Before preparing working solutions, ensure your thawed stock solution is at room temperature and well-mixed by gentle vortexing.
-
Verify Stock Concentration: If you continue to see inconsistencies, you may consider verifying the concentration of your stock solution using an analytical method like HPLC.
-
Use a Fresh Stock: If you suspect your current stock solution may be compromised, prepare a fresh stock solution from the solid compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is generally stable at room temperature, though some suppliers recommend storage at -20°C for long-term stability. As a crystalline solid, it has been reported to be stable for at least four years when stored at -20°C. For specific batch recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is DMSO. For long-term storage, it is advisable to prepare a high-concentration stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound degradation.[2]
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions depends on the storage temperature. When stored at -20°C, stock solutions are generally stable for at least one month. For longer-term storage of up to one to two years, -80°C is recommended. Always use fresh DMSO for preparing stock solutions, as moisture in DMSO can reduce solubility and potentially contribute to degradation.[5]
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include:
-
A noticeable decrease in the expected biological activity.
-
The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC or LC-MS).
-
A change in the color or clarity of stock solutions.
-
Inconsistent results between experiments conducted at different times.[1]
Q5: What factors can cause this compound to degrade?
A5: The stability of small molecules like this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The pH of the solution can affect stability, with both acidic and alkaline conditions potentially promoting hydrolysis of susceptible functional groups.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidation: Exposure to air and oxidizing agents can lead to oxidative degradation.[2]
Data Presentation
Table 1: Summary of Recommended Storage and Stability for this compound
| Form | Storage Temperature | Recommended Solvent | Reported Stability |
| Solid (Lyophilized Powder) | Room Temperature or -20°C | N/A | ≥ 4 years at -20°C |
| Stock Solution in DMSO | -20°C | DMSO | Up to 1 month |
| Stock Solution in DMSO | -80°C | DMSO | Up to 2 years |
Note: Stability data is based on information from various suppliers and general knowledge of small molecule stability. For lot-specific information, always consult the supplier's documentation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[6]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a solid sample at a high temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic degradation, longer exposure times may be necessary.
-
Sample Processing: Before analysis, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products. The HPLC method should be capable of separating the parent compound from any degradants.[7][8]
-
Data Analysis: Compare the chromatograms of the stressed samples to the control (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
dot
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Long-Term Stability Study of this compound in Solution
This protocol describes a general procedure for evaluating the long-term stability of this compound in a specific solvent and at different storage temperatures.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity DMSO at a defined concentration.
-
Storage Conditions:
-
Aliquot the solution into multiple amber glass vials to protect from light.
-
Store the vials at various temperatures, such as room temperature (25°C), refrigerated (4°C), -20°C, and -80°C.
-
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one vial from each storage temperature.
-
Analysis:
-
Allow the vial to come to room temperature.
-
Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation rate.
-
dot
Caption: Experimental workflow for a long-term stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GW441756 and Other TrkA Inhibitors
This guide provides a detailed comparison of GW441756 with other prominent Tropomyosin receptor kinase A (TrkA) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs. The comparison focuses on inhibitory potency, selectivity, and the underlying experimental methodologies used for their characterization.
The TrkA Signaling Pathway
TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its primary endogenous ligand is Nerve Growth Factor (NGF). The binding of NGF induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades:
-
RAS/MAPK (ERK) Pathway: Primarily involved in neuronal differentiation and survival.
-
PI3K/Akt Pathway: A critical pathway for promoting cell survival and growth.
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling.
TrkA inhibitors, such as GW441756, are typically small molecules that function as ATP competitors, binding to the kinase domain of the receptor and preventing the autophosphorylation step required for signal propagation.
Comparative Performance of TrkA Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity against other kinases. GW441756 is a potent, ATP-competitive inhibitor of TrkA. It is part of the indolocarbazole class of compounds, which includes other kinase inhibitors like Lestaurtinib (CEP-701).
The following table summarizes the inhibitory activity of GW441756 in comparison to other well-known TrkA inhibitors. It is important to note that IC₅₀ values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration).
| Inhibitor | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Selectivity Profile / Notes |
| GW441756 | ~2 - 4 | >200 | >200 | Highly selective for TrkA over TrkB and TrkC (>100-fold). |
| Lestaurtinib (CEP-701) | ~2 - 10 | ~25 | ~20 | Pan-Trk inhibitor, also inhibits other kinases like FLT3. Less selective than GW441756. |
| Entrectinib (RXDX-101) | ~1 | ~3 | ~1 | Potent pan-Trk, ROS1, and ALK inhibitor. FDA-approved. |
| Larotrectinib (LOXO-101) | ~5 | ~11 | ~6 | Highly potent and selective pan-Trk inhibitor. FDA-approved. |
Experimental Protocols
The determination of IC₅₀ values is a critical step in the characterization of kinase inhibitors. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
General Protocol for an In Vitro TrkA Kinase Assay (ELISA-based)
This protocol outlines a typical workflow for measuring TrkA inhibition.
-
Plate Coating: A 96-well microplate is coated with a substrate, such as a poly(Glu, Tyr) 4:1 peptide, which can be phosphorylated by TrkA. The plate is then washed and blocked to prevent non-specific binding.
-
Kinase Reaction:
-
Recombinant TrkA enzyme is added to the wells.
-
Serial dilutions of the inhibitor (e.g., GW441756) are added to the wells. Control wells receive a vehicle (like DMSO).
-
The phosphorylation reaction is initiated by adding a solution containing a fixed concentration of ATP (often at the Km value for the enzyme).
-
The plate is incubated for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow the reaction to proceed.
-
-
Detection:
-
The reaction is stopped, and the plate is washed to remove unused ATP and enzyme.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP) is added.
-
After incubation and washing, a chromogenic HRP substrate (like TMB) is added. The HRP enzyme catalyzes a color change.
-
-
Data Analysis:
-
The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.
-
The absorbance values are proportional to the amount of phosphorylation.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Comparing GW 441756 and entrectinib efficacy
An In-Depth Efficacy Comparison: GW 441756 vs. Entrectinib (B1684687)
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuanced differences between kinase inhibitors is paramount. This guide provides a detailed, data-driven comparison of this compound and entrectinib, focusing on their efficacy, mechanisms of action, and the experimental evidence supporting their use.
Introduction to the Compounds
This compound is a potent and highly selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] Its mechanism revolves around the induction of apoptosis through the upregulation of caspase-3.[1][3]
Entrectinib is a multi-target tyrosine kinase inhibitor, potent against Tropomyosin receptor kinases A, B, and C (TRKA/B/C), ROS1 proto-oncogene receptor tyrosine kinase (ROS1), and anaplastic lymphoma kinase (ALK).[4][5][6] It is an ATP-competitive inhibitor that has demonstrated broad efficacy in solid tumors harboring NTRK, ROS1, or ALK gene fusions.[4][5] A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling activity against central nervous system (CNS) metastases.[5][7]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and entrectinib across various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | TrkA | 2[1][8] |
| Entrectinib | TrkA | 1 - 1.7[6][9] |
| TrkB | 0.1 - 3[6][9] | |
| TrkC | 0.1 - 5[6][9] | |
| ROS1 | 0.2 - 12[6][9] | |
| ALK | 1.6 - 12[5][9] |
Table 2: Cellular Antiproliferative Activity (IC₅₀)
| Compound | Cell Line | Cancer Type | Target/Fusion | IC₅₀ (µM) |
| This compound | NCI-H82 | Small Cell Lung Cancer | - | 0.385[10] |
| MV-4-11 | Acute Myeloid Leukemia | - | 0.493[10] | |
| MOLM-13 | Acute Myeloid Leukemia | - | 0.749[10] | |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 1.074[10] | |
| HTB114 | Uterine Sarcoma | TrkA | ~10 (Effective Dose)[3] | |
| Entrectinib | KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 0.017[5] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.068[11] | |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | -[11] | |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | <0.001[12] | |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | <0.001[12] | |
| SH-SY5Y (TrkB) | Neuroblastoma | TrkB | -[7] |
Signaling Pathways and Mechanism of Action
This compound and entrectinib exert their effects by inhibiting key signaling pathways that drive tumor cell proliferation and survival.
This compound: Targeting the TrkA Pathway
This compound's primary mechanism is the selective inhibition of TrkA. This blockade disrupts the downstream PI3K/AKT signaling cascade, a critical pathway for cell survival. The inhibition of this pathway leads to an increase in caspase-3 activity, ultimately triggering apoptosis.[1][3]
Entrectinib: Multi-Target Inhibition
Entrectinib's broader target profile allows it to inhibit multiple oncogenic signaling pathways initiated by NTRK, ROS1, and ALK fusion proteins. These fusion proteins lead to constitutive, ligand-independent activation of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are all critical for cell proliferation and survival.[4][5][13]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: Measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase.
-
Procedure:
-
Reaction Setup: Purified recombinant kinase, a specific substrate, and various concentrations of the inhibitor (this compound or entrectinib) are combined in a reaction buffer.
-
Initiation: The reaction is started by the addition of [γ-³³P]ATP.
-
Incubation: The mixture is incubated at a controlled temperature for a defined period to allow for the phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[5][13]
-
Cell Viability and Proliferation Assays (MTT/Thymidine (B127349) Incorporation)
These assays assess the effect of the inhibitors on cell viability and proliferation.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[4] The thymidine incorporation assay measures DNA synthesis as an indicator of cell proliferation.[3]
-
Procedure (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or entrectinib for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.
-
Data Analysis: Cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[4]
-
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor activity of the compounds in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice to create a tumor model. The effect of the drug on tumor growth is then assessed.
-
Procedure:
-
Cell Implantation: A suspension of human cancer cells (e.g., KM12 or NCI-H2228) is injected subcutaneously into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The compound (this compound or entrectinib) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.[7][11]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[11]
-
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound and entrectinib based on available preclinical data.
-
This compound demonstrates high selectivity and potency for TrkA . Its efficacy has been shown in specific cancer types, such as sarcoma and prostate cancer, that are driven by TrkA signaling. The available data on its antiproliferative effects across a broader range of cancer cell lines is still emerging.
-
Entrectinib exhibits a broader target profile, potently inhibiting TRKA/B/C, ROS1, and ALK . This multi-targeted approach has translated into significant clinical efficacy across a range of solid tumors with the corresponding genetic alterations. Its ability to penetrate the CNS provides a distinct advantage in treating brain metastases.
For researchers, the choice between these two inhibitors will largely depend on the specific research question and the cancer model being studied. This compound is an excellent tool for investigating the specific role of TrkA in cancer biology. In contrast, entrectinib serves as a clinically relevant model for a multi-targeted therapy approach, particularly in cancers with known NTRK, ROS1, or ALK fusions. The experimental protocols and data presented herein should serve as a valuable resource for designing and interpreting future studies in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. View of Anti-proliferative effects of GW441756, a novel inhibitor of NGFreceptor tyrosine kinase a (TRKA), in human sarcoma | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug: GW441756 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating TrkA Inhibition: A Comparative Guide to GW 441756 and TrkA siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the Tropomyosin receptor kinase A (TrkA): the small molecule inhibitor GW 441756 and small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for accurately interpreting experimental results and advancing drug discovery programs targeting TrkA-mediated signaling pathways. This document presents supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a clear understanding of these methodologies.
Introduction to TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and plays a pivotal role in the development, survival, and function of neurons in both the central and peripheral nervous systems.[1] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the Ras/MAPK pathway, crucial for neuronal differentiation and neurite outgrowth, the PI3K/Akt pathway, which is central to cell survival, and the PLCγ pathway, involved in calcium signaling.[2] Dysregulation of the NGF-TrkA signaling axis has been implicated in various neurological disorders and cancer, making it a significant therapeutic target.
Pharmacological inhibition with small molecules like this compound and genetic knockdown using TrkA-specific siRNA are two primary strategies to probe TrkA function and validate it as a drug target. This compound is a potent and selective inhibitor of TrkA with an IC50 of 2 nM.[1] In contrast, TrkA siRNA offers a highly specific method to reduce TrkA protein expression, thereby preventing its downstream signaling. This guide will compare these two approaches, providing a framework for validating on-target effects and interpreting experimental outcomes.
Comparative Analysis: this compound vs. TrkA siRNA
Table 1: Effect of this compound and TrkA siRNA on NGF-Induced Neurite Outgrowth in PC12 Cells
| Treatment Condition | Metric | Result | Reference |
| NGF (50 ng/mL) | % of cells with neurites | Increased | [3] |
| NGF + this compound (1 µM) | % of cells with neurites | Inhibition of neurite outgrowth | [1] |
| NGF + TrkA siRNA | % of cells with neurites | Inhibition of neurite outgrowth | [3] |
Table 2: Impact of this compound and TrkA siRNA on Downstream Signaling and Cell Viability
| Intervention | Downstream Effect | Cellular Outcome | Reference |
| This compound | Inhibition of ERK and JNK phosphorylation | Suppression of TrkA-dependent cellular processes | [4] |
| TrkA siRNA | Decreased PI3K/Akt activity | Sensitization of pancreatic cancer cells to gemcitabine-induced apoptosis | [2] |
| TrkA siRNA | Inhibition of NF-κBp65 activity | Inhibition of NGF-induced proliferation in breast cancer cells | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental logic for validating TrkA inhibition, the following diagrams are provided.
Caption: TrkA signaling pathway and points of inhibition.
Caption: Experimental workflow for validating TrkA inhibition.
Experimental Protocols
TrkA siRNA Knockdown and Validation by Western Blot
This protocol details the steps for knocking down TrkA expression using siRNA and validating the knockdown efficiency by Western blot.
Materials:
-
PC12 cells
-
TrkA-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TrkA, anti-phospho-TrkA (Tyr490), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed PC12 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of TrkA siRNA or scrambled control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
-
NGF Stimulation (Optional): To assess the effect on signaling, starve cells in low-serum medium for 2-4 hours and then stimulate with NGF (e.g., 50 ng/mL) for 10-15 minutes before harvesting.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-TrkA or anti-p-TrkA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells
This protocol describes how to assess the inhibitory effect of this compound and TrkA siRNA on NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Complete growth medium
-
Low-serum differentiation medium (e.g., DMEM with 1% horse serum)
-
NGF
-
This compound
-
TrkA siRNA and scrambled control siRNA (and transfection reagents as above)
-
Poly-L-lysine or collagen-coated plates/coverslips
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed PC12 cells on coated plates or coverslips at a low density to allow for clear visualization of individual cells and their neurites.
-
Treatment Application:
-
For this compound: After allowing the cells to attach, replace the medium with low-serum differentiation medium containing NGF (e.g., 50 ng/mL) and different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
For TrkA siRNA: Transfect the cells with TrkA siRNA or scrambled control siRNA as described in Protocol 1. After 24-48 hours, replace the medium with low-serum differentiation medium containing NGF (e.g., 50 ng/mL).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis:
-
Acquire images of multiple random fields for each condition using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells bearing at least one neurite that is longer than the cell body diameter. Alternatively, the length of the longest neurite per cell can be measured using image analysis software.
-
Compare the extent of neurite outgrowth in the treated groups to the NGF-stimulated control.
-
Conclusion
Both this compound and TrkA siRNA are valuable tools for investigating the role of TrkA in various biological processes. This compound offers a convenient and rapid method for inhibiting TrkA kinase activity, while TrkA siRNA provides a highly specific means of reducing total TrkA protein levels. The choice of method will depend on the specific experimental question. For validating the on-target effects of a potential TrkA inhibitor, a comparative experiment using TrkA siRNA is the gold standard. By employing the protocols and workflows outlined in this guide, researchers can confidently validate their findings and contribute to a deeper understanding of TrkA signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. siRNA directed against TrkA sensitizes human pancreatic cancer cells to apoptosis induced by gemcitabine through an inactivation of PI3K/Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blockage of tropomyosin receptor kinase a (TrkA) enhances chemo-sensitivity in breast cancer cells and inhibits metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Decoding GW 441756: A Comparative Guide to its Mechanism of Action as a TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GW 441756's Performance and Supporting Experimental Data
This compound is a potent and highly selective inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase crucial for the development and survival of neurons.[1][2][3] This guide provides a comprehensive comparison of this compound with other Trk inhibitors, detailing its mechanism of action, supported by experimental data and protocols.
Mechanism of Action: Potent and Selective Inhibition of TrkA
This compound exerts its biological effects by acting as an ATP-competitive inhibitor of the TrkA kinase domain.[4] Its high affinity for the ATP-binding pocket of TrkA prevents the phosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The primary mechanism of action is the blockade of the Nerve Growth Factor (NGF)-induced signaling cascade, which is pivotal for neuronal differentiation and survival.[5]
The inhibition of TrkA by this compound leads to the suppression of key downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. This blockade ultimately results in the inhibition of cellular processes such as neurite outgrowth and can induce apoptosis in cells dependent on TrkA signaling.[2][4]
Comparative Analysis: this compound vs. Alternative Trk Inhibitors
This compound distinguishes itself through its high potency and selectivity for TrkA. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other notable Trk inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | Target(s) | TrkA IC50 (nM) | Selectivity Profile |
| This compound | TrkA | 2 | Highly selective for TrkA over other kinases like c-Raf1 and CDK2. [4] |
| Larotrectinib | pan-Trk | ~10 | Highly selective for TrkA, TrkB, and TrkC.[6] |
| Entrectinib | pan-Trk, ROS1, ALK | 1 | Multi-kinase inhibitor.[3] |
| Selitrectinib (LOXO-195) | pan-Trk | <1 | Next-generation inhibitor, active against resistance mutations.[6] |
| Repotrectinib | pan-Trk, ROS1, ALK | <0.2 | Next-generation inhibitor, active against resistance mutations.[3] |
| AZ-23 | TrkA, TrkB | 2 | Potent inhibitor of TrkA and TrkB.[2] |
| Milciclib | CDK2, TrkA | 45 | Dual inhibitor of CDK2 and TrkA.[2] |
Experimental Validation of Mechanism of Action
The mechanism of action of this compound and other Trk inhibitors is typically confirmed through a series of in vitro and cellular assays.
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the TrkA kinase.
-
Principle: Recombinant TrkA kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is measured.
-
Generalized Protocol:
-
Prepare a reaction mixture containing recombinant TrkA enzyme, a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and a peptide substrate.[7]
-
Add serial dilutions of this compound or other test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for TrkA to accurately determine the IC50 of ATP-competitive inhibitors.[3]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).[7]
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by using phospho-specific antibodies in an ELISA format.[3][7]
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Phospho-TrkA Western Blot
This assay confirms the inhibitor's ability to block TrkA autophosphorylation in a cellular context.
-
Principle: Cells expressing TrkA are treated with the inhibitor, followed by stimulation with NGF. Cell lysates are then analyzed by Western blot using an antibody that specifically recognizes the phosphorylated form of TrkA.
-
Generalized Protocol:
-
Seed cells (e.g., PC12 or engineered NIH/3T3 cells expressing TrkA) and culture overnight.[8]
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with NGF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce TrkA phosphorylation.[8]
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Determine the protein concentration of the lysates and normalize the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for phospho-TrkA.[10]
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total TrkA to confirm equal protein loading.
-
3. Neurite Outgrowth Inhibition Assay
This cellular assay assesses the functional consequence of TrkA inhibition.
-
Principle: PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to NGF. The ability of an inhibitor to block this process is a measure of its functional antagonism of TrkA signaling.[11]
-
Generalized Protocol:
-
Plate PC12 cells on a collagen-coated surface.[12]
-
Treat the cells with different concentrations of this compound.
-
Add NGF (e.g., 50-100 ng/mL) to induce neurite outgrowth.[12]
-
Incubate the cells for 2-3 days.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter or by measuring the total neurite length per cell.[11]
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: TrkA signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
A Comparative Guide to the Kinase Specificity of GW 441756
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor GW 441756, focusing on its specificity against a panel of kinases. This compound is a potent inhibitor of Tropomyosin receptor kinase A (TrkA), a key player in neuronal signaling and a target of interest in oncology and neurodegenerative diseases.[1][2][3][4][5][6] This document aims to offer an objective comparison of this compound with other relevant kinase inhibitors, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high potency against TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3][4][5][6] It is often described as a highly selective inhibitor, exhibiting over 100-fold greater selectivity for TrkA compared to a range of other kinases.[1][2][3] This high specificity is a desirable characteristic for a therapeutic agent as it can minimize off-target effects and associated toxicities.
Comparative Kinase Inhibition Profile
To provide a clear comparison, this section summarizes the inhibitory activity of this compound and a selection of alternative kinase inhibitors that also target Trk family kinases. The data presented here is compiled from various sources, and direct head-to-head comparisons across a comprehensive kinase panel are limited in the public domain. Therefore, the presented data should be interpreted with consideration of the different experimental conditions under which they were generated.
Table 1: Comparison of Inhibitor Potency (IC50 in nM)
| Kinase | This compound | Larotrectinib | Entrectinib | Lestaurtinib | Cabozantinib |
| TrkA | 2 [1][2][3][4][5][6] | 5-11 | 1-5 | < 25 | - |
| TrkB | - | 5-11 | 1-5 | - | - |
| TrkC | - | 5-11 | 1-5 | - | - |
| ALK | - | - | 1.6 | - | - |
| ROS1 | - | - | 0.2 | - | - |
| FLT3 | - | - | - | 3 | 11.3 |
| JAK2 | - | - | - | 0.9 | - |
| c-Raf1 | >200 | - | - | - | - |
| CDK2 | >200 | - | - | - | - |
| VEGFR2 | - | - | - | - | 0.035[7] |
| c-Met | - | - | - | - | 1.3[7] |
| RET | - | - | - | - | 4[7] |
| Kit | - | - | - | - | 4.6[7] |
| AXL | - | - | - | - | 7[7] |
| Tie2 | - | - | - | - | 14.3[7] |
Experimental Methodologies
The determination of a kinase inhibitor's specificity is crucial for its development as a research tool or therapeutic agent. This is typically achieved by screening the compound against a large panel of kinases. Below are detailed protocols for two common methods used for kinase inhibitor profiling.
Radiometric Filter-Binding Assay
This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP into a specific substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable peptide or protein substrate, and the kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na3VO4, 2 mM DTT).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes) to allow for substrate phosphorylation.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 125 mM EDTA or 0.5% phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter, while the free [γ-³³P]-ATP will not.
-
Washing: Wash the filter membranes multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Scintillation Counting: After washing, add a scintillation cocktail to the filter wells and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
TR-FRET assays are a non-radioactive alternative that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate. EDTA is also added to stop the kinase reaction.
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the antibody to bind to the phosphorylated substrate.
-
TR-FRET Measurement: When the terbium-labeled antibody (donor) and the fluorescein-labeled substrate (acceptor) are in close proximity, FRET occurs upon excitation of the donor. Measure the emission signals of both the donor and acceptor using a microplate reader capable of TR-FRET.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. This ratio is proportional to the amount of phosphorylated substrate. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the processes by which they are evaluated, the following diagrams are provided.
Caption: TrkA signaling cascade and the point of inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Unveiling the Potency of GW 441756: A Cross-Validation of its Activity in Diverse Cell Lines
For Immediate Release
This comprehensive guide delves into the activity of GW 441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). Researchers, scientists, and drug development professionals will find a detailed comparison of its performance across various cell lines, supported by experimental data and protocols. This document aims to provide an objective overview to inform future research and development involving TrkA inhibition.
This compound is a well-established inhibitor of TrkA, a receptor tyrosine kinase crucial for the survival and differentiation of neurons. The Nerve Growth Factor (NGF) is the primary ligand for TrkA, and their interaction triggers downstream signaling cascades vital for neuronal function. Dysregulation of the NGF-TrkA signaling pathway has been implicated in various neurological disorders and cancer.
Comparative Activity of this compound Across Different Cell Lines
The inhibitory activity of this compound is most prominently characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. While this compound is known for its high potency against TrkA, its cellular effects can vary depending on the cell line and the specific biological process being investigated.
| Cell Line/Target | Assay Type | IC50 / Concentration | Observed Effect |
| TrkA Kinase | Kinase Assay | 2 nM | Potent and selective inhibition of TrkA kinase activity.[1] |
| PC12 | Neurite Outgrowth Assay | 1 µM | Inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth.[1] |
| Mia PaCa-2 (Pancreatic Cancer) | Cell Migration Assay | Various concentrations | Reduction in migration towards dorsal root ganglia (DRG).[2] |
| Spinal Cord Neurons | Neurite Outgrowth Assay | 1 µM | Abolished BmK NSPK-induced neurite outgrowth.[1] |
Experimental Protocols
To ensure the reproducibility and accuracy of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the inhibitor concentration.
Neurite Outgrowth Assay
This assay is crucial for assessing the impact of compounds on neuronal differentiation and development.
Principle: PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to Nerve Growth Factor (NGF). This process can be quantified to assess the neurotrophic or neurotoxic effects of compounds.[3][4]
Protocol:
-
Cell Seeding: Plate PC12 cells on collagen-coated plates.
-
Differentiation Induction: Induce neurite outgrowth by adding a specific concentration of NGF (e.g., 50 ng/mL).[4]
-
Compound Treatment: Concurrently treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Imaging: Capture images of the cells using a microscope.
-
Quantification: Measure the length of the longest neurite for each cell or the percentage of cells with neurites longer than the cell body diameter.[4] Automated image analysis software can be used for high-throughput screening.[5]
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of a compound on the migratory capacity of cells, a key process in cancer metastasis.
Principle: The Transwell assay, or Boyden chamber assay, utilizes a chamber with a porous membrane to separate a lower compartment containing a chemoattractant from an upper compartment where cells are seeded. The number of cells that migrate through the pores towards the chemoattractant is quantified.
Protocol:
-
Chamber Preparation: Coat the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., Matrigel) if assessing invasion. For migration, no coating is necessary.
-
Cell Seeding: Seed the cells (e.g., Mia PaCa-2) in serum-free media in the upper chamber of the Transwell insert.
-
Compound and Chemoattractant Addition: Add this compound at desired concentrations to the upper chamber with the cells. Fill the lower chamber with media containing a chemoattractant (e.g., fetal bovine serum or specific growth factors).
-
Incubation: Incubate the plate for a suitable duration (e.g., 12-24 hours) to allow for cell migration.[6]
-
Cell Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a dye such as crystal violet. Count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: NGF-TrkA Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Orthogonal Assays to Confirm GW441756 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system, as well as in the progression of certain cancers. The primary findings associated with GW441756 revolve around its ability to inhibit TrkA activity, leading to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis in TrkA-dependent cells. To ensure the validity and robustness of these findings, it is imperative to employ orthogonal assays. This guide provides a comparative overview of key orthogonal methods to confirm the on-target effects, selectivity, and cellular consequences of GW441756, alongside detailed experimental protocols and comparative data with other notable TrkA inhibitors, Larotrectinib and Entrectinib.
Comparative Performance Data
Table 1: Biochemical and Cellular Potency of TrkA Inhibitors
| Compound | Biochemical IC50 (TrkA) | Cellular IC50 (TrkA Phosphorylation) | Cell Viability IC50 (in Trk-fusion cancer cell lines) |
| GW441756 | 2-3 nM[1] | ~50 nM[2] | Data not publicly available |
| Larotrectinib | 5-11 nM | ~1-5 nM (KM12 cells)[3] | ~1-5 nM (KM12 cells)[3] |
| Entrectinib | 1-5 nM | ~5 nM (KM12 cells)[3] | ~5 nM (KM12 cells)[3] |
Orthogonal Assays for Confirmation of GW441756 Findings
To rigorously validate the findings related to GW441756, a multi-pronged approach employing a series of orthogonal assays is recommended. These assays are designed to confirm target engagement, assess selectivity, and verify the downstream cellular effects through different scientific principles.
Confirmation of Target Engagement in a Cellular Context
a) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a TrkA-expressing cell line (e.g., PC12 or a cancer cell line with an NTRK1 fusion) to 70-80% confluency. Treat the cells with GW441756 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble TrkA at each temperature is then quantified by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of GW441756 indicates target engagement.
dot
Assessment of Kinase Selectivity
a) Kinome Scan
A kinome scan is a broad-panel biochemical assay that assesses the binding affinity or inhibitory activity of a compound against a large number of kinases. This is a critical orthogonal assay to confirm the selectivity of GW441756. While a comprehensive public dataset for GW441756 is not available, the expectation is that it would show high affinity for TrkA with minimal interaction with other kinases.
Experimental Protocol: Kinome Scan (General Principle)
-
Assay Platform: Utilize a commercial kinome profiling service (e.g., DiscoverX KINOMEscan, Reaction Biology). These platforms typically use competition binding assays where the test compound competes with a known ligand for binding to a panel of kinases.
-
Compound Submission: Provide a sample of GW441756 at a specified concentration (e.g., 1 µM).
-
Data Analysis: The service provider will report the percentage of inhibition or the dissociation constant (Kd) for each kinase in the panel. The results are often visualized as a dendrogram or "kinome tree" to illustrate the selectivity profile. High selectivity is indicated by strong inhibition of TrkA and weak or no inhibition of other kinases.
dot
Confirmation of Downstream Signaling Inhibition
a) Western Blotting for Phosphorylated TrkA and Downstream Effectors
This assay directly measures the ability of GW441756 to inhibit the autophosphorylation of TrkA and the subsequent phosphorylation of key downstream signaling molecules like Akt and ERK.
Experimental Protocol: Western Blotting
-
Cell Culture and Starvation: Culture TrkA-expressing cells and serum-starve them overnight to reduce basal signaling.
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with various concentrations of GW441756 for 1-2 hours. Then, stimulate the cells with the TrkA ligand, Nerve Growth Factor (NGF), for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated TrkA (p-TrkA), total TrkA, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the p-TrkA, p-Akt, and p-ERK signals with GW441756 treatment confirms its inhibitory effect on the signaling pathway.
dot
Confirmation of Cellular Phenotypic Effects
a) Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to confirm that the inhibition of TrkA by GW441756 leads to a reduction in the growth of TrkA-dependent cancer cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a Trk-fusion cancer cell line (e.g., KM12) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GW441756 for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of GW441756 that inhibits cell growth by 50%.
b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to confirm that the observed decrease in cell viability is due to the induction of apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat a Trk-dependent cell line with GW441756 at concentrations around its IC50 for cell viability for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. An increase in the percentage of Annexin V-positive cells with GW441756 treatment confirms the induction of apoptosis.[4]
-
dot
Conclusion
The confirmation of initial findings for a kinase inhibitor like GW441756 requires a rigorous and multi-faceted approach. By employing the orthogonal assays described in this guide—CETSA for target engagement, kinome scanning for selectivity, Western blotting for downstream signaling, and cell-based assays for phenotypic effects—researchers can build a comprehensive and robust data package. This not only validates the primary mechanism of action of GW441756 but also provides a deeper understanding of its biological activity in comparison to other clinically relevant TrkA inhibitors. The provided protocols offer a starting point for these essential validation studies.
References
Navigating Synergistic Therapeutics: A Comparative Guide to Combination Strategies with TrkA Inhibitors
For researchers, scientists, and drug development professionals, understanding the enhanced efficacy of targeted therapies through combination strategies is paramount. While specific preclinical data on the combination of GW 441756 with other drugs remains limited in publicly available literature, a broader examination of its class, the Tropomyosin receptor kinase (Trk) inhibitors, offers valuable insights into potential synergistic interactions. This guide provides a comparative overview of these strategies, leveraging available data for Trk inhibitors as a proxy to inform potential future research directions for this compound.
This compound is a potent and selective inhibitor of TrkA, the high-affinity receptor for nerve growth factor (NGF). By blocking the TrkA signaling pathway, it holds therapeutic promise in oncology, particularly in cancers driven by NTRK gene fusions. However, as with many targeted therapies, the development of resistance can limit long-term efficacy. Combination therapy presents a rational approach to overcome such resistance and enhance therapeutic benefit.
Overcoming Resistance: The Rationale for Combination Therapy
The primary driver for exploring combination therapies with Trk inhibitors is the emergence of resistance mechanisms. One notable mechanism is the amplification of other signaling pathways that can bypass the dependency on TrkA signaling. This has led to the investigation of co-targeting these escape pathways.
A key example of a successful combination strategy for Trk inhibitors involves the co-inhibition of the MET proto-oncogene, a receptor tyrosine kinase. In cases of acquired resistance to a first-generation TRK inhibitor, MET amplification has been identified as a driver of tumor progression. The addition of a MET inhibitor has been shown to re-establish disease control.[1]
Comparative Efficacy: TrkA Inhibition in Combination with a MET Inhibitor
While direct quantitative data for a this compound and MET inhibitor combination is not available, preclinical and clinical observations with other Trk inhibitors provide a strong rationale for this approach. The following table summarizes the conceptual efficacy of such a combination based on overcoming resistance.
| Treatment Group | Anticipated Tumor Growth Inhibition | Mechanism of Action | Key Experimental Endpoint |
| Vehicle Control | Baseline tumor growth | Uninhibited tumor proliferation | Tumor volume |
| This compound (monotherapy) | Initial tumor regression followed by potential relapse | Inhibition of TrkA signaling | Initial tumor response and time to progression |
| MET Inhibitor (monotherapy) | Minimal effect in TrkA-driven tumors | Inhibition of MET signaling | Tumor volume |
| This compound + MET Inhibitor | Sustained tumor regression | Dual inhibition of TrkA and a key resistance pathway | Delayed tumor progression and improved overall survival |
Experimental Protocols
To evaluate the efficacy of a combination therapy involving this compound, a standard preclinical experimental workflow would be employed.
In Vitro Synergy Assessment
-
Cell Culture: Human cancer cell lines with known NTRK fusions and those with acquired resistance to TrkA inhibitors (potentially with MET amplification) would be cultured under standard conditions.
-
Drug Treatment: Cells would be treated with a dose-response matrix of this compound and a MET inhibitor (e.g., crizotinib), both alone and in combination.
-
Viability Assays: Cell viability would be assessed using assays such as MTT or CellTiter-Glo® after a defined incubation period (e.g., 72 hours).
-
Synergy Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice would be subcutaneously implanted with tumor cells exhibiting an NTRK fusion.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice would be randomized into treatment groups: Vehicle, this compound, MET inhibitor, and the combination of this compound and the MET inhibitor.
-
Efficacy Evaluation: Tumor volume would be measured regularly. At the end of the study, tumors would be excised for further analysis.
-
Pharmacodynamic Analysis: Tumor lysates would be analyzed by western blot to assess the inhibition of TrkA and MET phosphorylation.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the targeted signaling pathway and the logical workflow for evaluating the combination therapy.
References
Assessing the Off-Target Liabilities of GW 441756: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of GW 441756, a potent inhibitor of Tropomyosin receptor kinase A (TrkA), and its potential off-target liabilities. As a critical tool in neurotrophin signaling research, understanding the selectivity profile of this compound is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a comprehensive resource for the scientific community.
Executive Summary
This compound is a highly potent and selective inhibitor of TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3][4] While it is often described as having "very little activity to c-Raf1 and CDK2" and exhibiting over 100-fold selectivity against a range of other kinases, a comprehensive, publicly available kinase selectivity panel for this compound is not readily accessible.[1][2][4] This guide compiles the available data on this compound and compares it with other known TrkA and pan-Trk inhibitors to provide a clearer picture of its specificity. The primary signaling pathways influenced by TrkA inhibition, namely the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are also detailed.
Comparison of this compound with Alternative Trk Inhibitors
The following table summarizes the inhibitory activity of this compound and a selection of alternative compounds that target TrkA or the broader Trk family of kinases. This data allows for a comparative view of their potency and primary target engagement.
Table 1: Comparison of IC50 Values for Trk Inhibitors
| Compound | Primary Target(s) | TrkA IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | TrkA | 2 [1][4][5] | c-Raf1 (low activity), CDK2 (low activity) [1][5] |
| Danusertib (PHA-739358) | Aurora A/B/C, Abl, TrkA, c-RET, FGFR1 | 31[5] | Aurora A (13), Aurora B (79), Aurora C (61) |
| SP600125 | JNK1/2/3, Aurora A, FLT3, TrkA | 70[5] | JNK1 (40), JNK2 (40), JNK3 (90) |
| Selitrectinib (LOXO-195) | Pan-Trk | 0.6[5] | Highly selective for Trk kinases |
| Taletrectinib (DS-6051b) | ROS1, pan-Trk | 0.622[5] | ROS1 (0.207), TrkB (2.28), TrkC (0.980) |
| Altiratinib (DCC-2701) | Pan-Trk, c-Met, TIE2, VEGFR2 | 0.9[5] | TrkB (4.6), TrkC (0.8) |
| PF-06273340 | Pan-Trk | 6 | TrkB (4), TrkC (3) |
| GNF-5837 | Pan-Trk | 8 | TrkB (12) |
Note: The lack of a comprehensive, publicly available kinase screening panel for this compound limits a direct, exhaustive comparison of its off-target profile with these alternatives.
Key Signaling Pathways
The inhibition of TrkA by this compound directly impacts downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation. The primary pathways affected are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
Caption: TrkA signaling and the inhibitory action of this compound.
Experimental Protocols
To assess the selectivity of kinase inhibitors like this compound, a variety of in vitro and cell-based assays are employed. Below are generalized protocols for key experimental approaches.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant TrkA kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
This compound and other test compounds
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound and the TrkA enzyme.[7]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[6]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[6]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Workflow for Assessing Off-Target Liabilities
A systematic approach is necessary to comprehensively evaluate the off-target effects of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Assessing the Reproducibility of GW441756's Biological Effects: A Comparative Guide for Researchers
GW441756 is a small molecule inhibitor targeting TrkA, a receptor tyrosine kinase crucial for the survival and differentiation of neurons and implicated in the progression of certain cancers. To gauge the consistency of its reported effects, this guide collates quantitative data and methodologies from various studies, focusing on its mechanism of action, cellular impacts, and comparison with other TrkA inhibitors.
Comparative Efficacy of TrkA Inhibitors
GW441756 exhibits high potency in inhibiting TrkA kinase activity. Data from various sources consistently report an in vitro half-maximal inhibitory concentration (IC50) for TrkA in the low nanomolar range.
| Compound | Target(s) | TrkA IC50 (nM) | Other Notable Targets |
| GW441756 | TrkA | ~2 | LRRK2 (IC50 = 320 nM)[1] |
| Larotrectinib | TrkA, TrkB, TrkC | ~5-11 | Highly selective for Trk kinases[2][3] |
| Entrectinib | TrkA, TrkB, TrkC | ~1-5 | ROS1, ALK[3][4] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Effects of GW441756: A Cross-Study Comparison
The biological consequences of TrkA inhibition by GW441756 have been investigated across a variety of cell lines, primarily focusing on cancer cell proliferation, apoptosis, and neuronal differentiation. While experimental details vary, the overall reported effects are largely concordant.
| Cell Line | Cancer Type | Concentration Range | Reported Effects | Reference |
| HTB114 | Human Muscle Sarcoma | 1-10 µM | Dose-dependent decrease in proliferation and increase in apoptosis.[1] | Montagnoli et al. |
| SK-ES-1 | Ewing Sarcoma | 0.1-15 µM | Reduced cell proliferation.[5] | |
| PC3, DU145, C4-2B | Prostate Cancer | 0.5-1 µM | Inhibition of NGF-induced proliferation and invasion; no significant effect on cell growth alone in PC3.[6] | |
| SK-N-MC | Neuroblastoma | 2 µM | Inhibition of TrkA-dependent phosphorylation of ERK and JNK. | |
| SH-SY5Y | Neuroblastoma | 100 nM - 1 µM | Inhibition of TrkAIII-promoted spheroid growth.[7] | Ruggeri et al.[7] |
| PC12 | Pheochromocytoma | 1 µM | Inhibition of NGF-induced neurite outgrowth. | |
| CHO (AβPP overexpressing) | N/A | 1 µM | Blocked TrkA-induced cell death.[8] |
Experimental Protocols: A Methodological Overview
To facilitate the replication of key findings, this section details common experimental protocols used to assess the effects of GW441756.
Western Blotting for TrkA Signaling
This method is widely used to determine the effect of GW441756 on the phosphorylation status of TrkA and its downstream signaling proteins like ERK and JNK.
-
Cell Culture and Treatment: Cells (e.g., SK-N-MC, PC3, DU145) are cultured to 70-80% confluency.[9][10] Cells are often serum-starved for a period (e.g., 24 hours) before treatment with GW441756 at concentrations typically ranging from 100 nM to 2 µM for various durations (e.g., 30 minutes to 24 hours).[9][10] In some experiments, cells are stimulated with Nerve Growth Factor (NGF) to activate the TrkA pathway.[10]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of TrkA, ERK, and JNK. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neurite Outgrowth Assay
This assay assesses the ability of GW441756 to inhibit NGF-induced neuronal differentiation, a hallmark of TrkA activation.
-
Cell Culture and Differentiation: PC12 or SH-SY5Y cells are seeded on plates coated with an extracellular matrix component like collagen or laminin.[11][12] Differentiation is induced by treating the cells with NGF (typically 50-100 ng/mL).[11]
-
Inhibitor Treatment: GW441756 is added to the culture medium at concentrations usually around 1 µM, either prior to or concurrently with NGF stimulation.
-
Quantification: After a set incubation period (e.g., 24-72 hours), the percentage of cells bearing neurites (processes longer than the cell body diameter) and the average neurite length are quantified using microscopy and image analysis software.
Cell Proliferation and Viability Assays
These assays measure the impact of GW441756 on cancer cell growth and survival.
-
Cell Seeding and Treatment: Cancer cell lines (e.g., HTB114, SK-ES-1, prostate cancer lines) are seeded in multi-well plates. After allowing the cells to attach, they are treated with a range of GW441756 concentrations.
-
Assessment of Proliferation: Cell proliferation can be measured using various methods, including:
-
Assessment of Apoptosis: Apoptosis can be quantified by:
-
Annexin V/Propidium Iodide Staining: Analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.[1]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: TrkA Signaling Pathway and Inhibition by GW441756.
Caption: General Experimental Workflow for Evaluating GW441756.
References
- 1. Anti-proliferative effects of GW441756, a novel inhibitor of NGFreceptor tyrosine kinase a (TRKA), in human sarcoma - Montagnoli, Claudia - Pistilli, Alessandra - Rambotti, Maria Grazia - Rende, Rocco - Stabile, Anna Maria - Firenze University Press - Torrossa [torrossa.com]
- 2. researchgate.net [researchgate.net]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - TRAF4-mediated ubiquitination of NGF receptor TrkA regulates prostate cancer metastasis [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of GW 441756: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GW 441756 are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective TrkA inhibitor, thereby building on the commitment to laboratory safety and chemical handling excellence.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₃N₃O[1] |
| Molecular Weight | 275.3 g/mol [1] |
| Appearance | A crystalline solid[1] |
| Solubility | Soluble in DMSO (5 mg/ml) and DMF (1 mg/ml)[1] |
| CAS Number | 504433-23-2[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is for research use only and is not for human or veterinary use.[1] While specific toxicity data is limited, as with any investigational compound, it should be handled with care.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure personnel safety. The following protocol outlines the necessary steps for different forms of waste.
1. Waste Categorization:
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused solid this compound: The original compound.
-
Solutions of this compound: Any solutions prepared in solvents like DMSO or DMF.
-
Contaminated labware: This includes vials, pipette tips, and any glassware or plasticware.
-
Contaminated PPE: Gloves, bench paper, and any other disposable protective gear.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Place unused solid this compound in its original container or a clearly labeled, sealed waste container.
-
Collect all contaminated disposable solid items (e.g., pipette tips, wipes, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
3. Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (if known, otherwise state "Potentially Hazardous Research Chemical")
-
The date of accumulation
4. Storage:
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: As outlined above.
-
Contain the Spill:
-
For solid spills , gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills , cover with an absorbent material (e.g., spill pillows, vermiculite, or sand).
-
-
Clean the Area:
-
Carefully collect the absorbed or contained material using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling GW 441756
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like GW 441756. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure compliance with safety standards. Adherence to these protocols is critical for the safe handling of this potent TrkA inhibitor.
Hazard Assessment and Quantitative Data
This compound is a potent and selective inhibitor of the NGF receptor tyrosine kinase A (TrkA), with an IC50 of 2 nM.[1][2][3] While specific occupational exposure limits (OELs) have not been established for this compound, its high potency necessitates that it be handled as a hazardous compound. All procedures should be designed to minimize the potential for inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before any handling of the compound.
| Property | Value | Source |
| Chemical Name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Molecular Formula | C17H13N3O | [2][3] |
| Molecular Weight | 275.31 g/mol | [3] |
| Potency (IC50) | 2 nM (for TrkA) | [1][2][3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store powder at -20°C | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The required level of PPE depends on the specific laboratory procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified chemical fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses or goggles | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. |
| Experimental Use (In Vitro / In Vivo) | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Compound Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Log the compound into the laboratory's chemical inventory.
-
Store: Store the container in a designated, labeled, and secure location at -20°C.
Weighing and Solution Preparation
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
PPE: Wear the full required PPE, including double gloves, a disposable gown, and eye protection.
-
Weighing: Use a disposable weigh boat and handle it with care to avoid generating dust.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to minimize the risk of aerosol formation.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Experimental Use
-
Containment: Perform all procedures involving this compound solutions within a chemical fume hood or a biological safety cabinet to avoid splashes and aerosol generation.
-
Contaminated Materials: Consider any equipment that comes into contact with this compound, such as pipette tips and culture plates, as contaminated.
Decontamination and Cleaning
-
Work Area: Decontaminate the designated work area at the end of each procedure.
-
Cleaning Solution: Use a suitable decontamination solution, such as a detergent and water, followed by a disinfectant if working in a sterile environment.
-
Disposal of Cleaning Materials: All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | - Package in a clearly labeled, sealed container.- Dispose of through the institution's hazardous waste management program. |
| Contaminated Solid Waste (e.g., gloves, gowns, pipette tips, vials) | - Place in a clearly labeled, leak-proof container marked for "INCINERATION ONLY".- Dispose of through the institution's hazardous waste management program. |
| Contaminated Liquid Waste (e.g., solutions, solvents) | - Collect in a compatible, sealed container that is clearly labeled as hazardous waste, listing all chemical components.- Do not mix with other waste streams unless permitted by institutional guidelines.- Dispose of through the institution's hazardous waste management program. |
Safe Handling Workflow Diagram
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
